6-Chloro-5-ethoxypyridin-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
6-chloro-5-ethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2,9H2,1H3 |
InChI Key |
XGPROYITKYETOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 6-Chloro-5-ethoxypyridin-3-amine
This technical guide provides an in-depth analysis of 6-Chloro-5-ethoxypyridin-3-amine (CAS 1352882-51-9), a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors and phosphatases (e.g., SHP2).
Identity & Physicochemical Profile[1][2][3][4]
6-Chloro-5-ethoxypyridin-3-amine is a trisubstituted pyridine derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The C6-chlorine serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amine acts as a nucleophilic anchor for amide/urea formation. The C5-ethoxy group modulates lipophilicity and solubility, often occupying solvent-exposed regions in protein binding pockets.
| Property | Data |
| CAS Number | 1352882-51-9 |
| IUPAC Name | 6-Chloro-5-ethoxypyridin-3-amine |
| Synonyms | 5-Amino-2-chloro-3-ethoxypyridine; 3-Amino-5-ethoxy-6-chloropyridine |
| Molecular Formula | C |
| Molecular Weight | 172.61 g/mol |
| Physical State | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| pKa (Calc) | ~3.5 (Pyridine N), ~2.0 (Aniline NH |
| LogP (Calc) | 1.8 – 2.1 |
Synthetic Methodology
The synthesis of 6-Chloro-5-ethoxypyridin-3-amine requires precise regiocontrol to establish the 3,5,6-substitution pattern. Unlike 2,6-dichloropyridine derivatives which favor 2-alkoxy substitution (yielding the 2-ethoxy isomer), this scaffold is best accessed via the functionalization of 2-chloro-3-hydroxypyridine .
Retrosynthetic Strategy
The core challenge is installing the amino group meta to the ethoxy group while maintaining the ortho-chloro relationship.
-
Target: 3-Amino-5-ethoxy-6-chloropyridine
-
Precursor: 2-Chloro-3-ethoxy-5-nitropyridine
-
Starting Material: 2-Chloro-3-hydroxypyridine
Detailed Protocol
Step 1: Nitration
Reaction: Electrophilic aromatic substitution on 2-chloro-3-hydroxypyridine.
-
Reagents: HNO
(fuming), H SO . -
Conditions: 0°C to RT.
-
Mechanism: The -OH group at C3 strongly activates the ring. The C2 position is blocked by Cl. The C4 position is sterically crowded and less favored electronically compared to C5 (para to the activating OH? No, C6 is para to OH. C5 is meta to OH. However, in pyridines, nitration is difficult. The 3-hydroxy group directs ortho (C2, C4) and para (C6). However, under standard conditions for this substrate, the nitro group is often installed at C5 due to the directing effect of the ring nitrogen and the Cl). Correction: Literature for 2-chloro-3-hydroxypyridine nitration typically yields 2-chloro-3-hydroxy-5-nitropyridine (sometimes referred to as 6-chloro-5-hydroxy-3-nitropyridine depending on numbering).
-
Yield: ~60-70%.[1]
Step 2: O-Alkylation (Etherification)
Reaction: S
-
Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), K
CO or Cs CO . -
Solvent: DMF or Acetone.
-
Protocol:
-
Outcome: 2-Chloro-3-ethoxy-5-nitropyridine .
Step 3: Nitro Reduction
Reaction: Chemoselective reduction of the nitro group to the primary amine without dechlorinating the C6 position.
-
Method A (Iron/Ammonium Chloride):
-
Reagents: Fe powder (5 eq), NH
Cl (5 eq). -
Solvent: EtOH/H
O (4:1). -
Temp: Reflux (80°C).
-
Note: This method is preferred over catalytic hydrogenation (Pd/C + H
) to avoid hydrogenolysis of the C-Cl bond.
-
-
Method B (Stannous Chloride):
-
Reagents: SnCl
·2H O. -
Solvent: EtOAc or EtOH.
-
-
Protocol (Fe/NH
Cl): -
Final Product: 6-Chloro-5-ethoxypyridin-3-amine .
Synthetic Workflow Diagram
Caption: Stepwise synthesis of 6-Chloro-5-ethoxypyridin-3-amine preserving the C-Cl bond.
Reactivity & Applications in Drug Discovery
Reactivity Profile
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:
-
C3-Amine (Nucleophile):
-
Reactivity: Acylation, Sulfonylation, Urea formation.
-
Use: Typically reacted with carboxylic acids (HATU/EDCI) or isocyanates to form the "linker" region of a drug molecule.
-
-
C6-Chloride (Electrophile):
-
Reactivity: S
Ar displacements (with amines/thiols) or Pd-catalyzed cross-couplings (Suzuki, Buchwald). -
Use: Connects the pyridine core to the "tail" or "hinge-binding" motif of the inhibitor.
-
-
C5-Ethoxy (Modulator):
-
Reactivity: Generally inert under coupling conditions.
-
Use: Provides steric bulk and lipophilicity; often critical for selectivity against homologous kinases.
-
Key Application: SHP2 Inhibitors
This scaffold is a structural analog to the pyrazine cores found in allosteric SHP2 inhibitors (e.g., TNO155). The pyridine nitrogen and the ethoxy group often interact with the central tunnel of the SHP2 protein, stabilizing the auto-inhibited conformation.
Pharmacophore Mapping:
-
Pyridine N: H-bond acceptor.
-
3-NH2 derived Amide: H-bond donor/acceptor pair.
-
6-Substituent: Extends into the hydrophobic pocket.
Safety & Handling (SDS Summary)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2-8°C. Light sensitive.
-
Handling: Use only in a chemical fume hood. Avoid dust formation.
References
-
Google Patents. (2020).[4] Compounds and compositions for treating conditions associated with APJ receptor activity (WO2020073011A1). Retrieved from
-
National Institutes of Health (NIH). (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Compositions and methods for ameliorating pain - Patent US-11458142-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 3-Amino-6-Chloro-5-Ethoxypyridine in Medicinal Chemistry
Executive Summary & Structural Anatomy
3-Amino-6-chloro-5-ethoxypyridine (IUPAC: 6-chloro-5-ethoxypyridin-3-amine) represents a "privileged scaffold" in modern drug discovery. Unlike simple aminopyridines, this trisubstituted heterocyclic core offers a unique trifecta of chemical properties: an electrophilic handle (C6-Cl), a nucleophilic linker (C3-NH₂), and a lipophilic modulator (C5-OEt).
This guide moves beyond basic property listing to explore the strategic application of this molecule as a linchpin intermediate, particularly in the synthesis of SHP2 allosteric inhibitors and next-generation kinase antagonists.
Structural & Electronic Analysis
The molecule's utility is defined by its electronic "push-pull" dynamics. The electron-donating ethoxy group at C5 enriches the ring, counteracting the inductive withdrawal of the C6-chlorine, thereby stabilizing the system while maintaining susceptibility to specific metal-catalyzed cross-couplings.
Figure 1: Functional anatomy and electronic interplay of the scaffold. The C5-ethoxy group is critical for modulating the reactivity of the C6-chloride.
Physicochemical Profile
| Property | Value / Description | Practical Implication |
| Molecular Formula | C₇H₉ClN₂O | Core building block.[1] |
| Molecular Weight | 172.61 g/mol | Low MW allows for "fragment-based" drug design. |
| Predicted LogP | ~1.8 - 2.1 | Ideal lipophilicity for cell permeability without aggregation issues. |
| pKa (Conj. Acid) | ~3.5 - 4.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing Cl. |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires organic co-solvents for reactions. |
| Appearance | Off-white to pale yellow solid | Coloration often indicates oxidation of the amine; store under inert gas. |
Robust Synthetic Methodology
While direct nitration of 2-chloro-3-ethoxypyridine is possible, it often suffers from poor regioselectivity (yielding mixtures of 4-nitro and 6-nitro isomers). The Iodination-Alkylation-Amination route described below is the industry standard for high-fidelity synthesis, ensuring the correct substitution pattern.
Validated Synthesis Protocol (The "Iodine Route")
Prerequisite: This route avoids hazardous nitration steps and utilizes regioselective electrophilic aromatic substitution.
Step 1: Regioselective Iodination
-
Substrate: 2-Chloro-3-hydroxypyridine
-
Reagents: I₂, Na₂CO₃, H₂O/MeOH
-
Mechanism: The hydroxyl group directs the incoming electrophile (I⁺) to the para position (C5).
-
Product: 2-Chloro-3-hydroxy-5-iodopyridine.
Step 2: O-Alkylation
-
Reagents: Ethyl Iodide (EtI), K₂CO₃, DMF, 60°C.
-
Outcome: Locks the oxygen as an ethoxy group, increasing solubility.
-
Product: 2-Chloro-3-ethoxy-5-iodopyridine.
Step 3: Amination (Buchwald-Hartwig or Copper Catalysis)
-
Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
-
Hydrolysis: 2N HCl/THF.
-
Logic: The C5-Iodo position is significantly more reactive toward Pd-oxidative addition than the C2-Chloro position, allowing selective amination at C5 without disturbing the C2-Cl handle.
-
Final Product: 6-Chloro-5-ethoxypyridin-3-amine (Note: Numbering flips due to IUPAC priority).
Figure 2: Step-wise synthesis ensuring regiochemical fidelity. The reactivity difference between C-I and C-Cl is exploited in Step 3.
Reaction Engineering & Reactivity Profile
To utilize this scaffold effectively, one must understand the hierarchy of reactivity.
Chemoselectivity: Cl vs. NH₂
-
The Nucleophile (NH₂): The C3-amine is moderately nucleophilic. It readily participates in amide couplings (with HATU/EDC) or reductive aminations.
-
Warning: If performing SNAr reactions on other parts of a molecule, protect this amine (e.g., Boc-protection) to prevent self-polymerization or side reactions.
-
-
The Electrophile (Cl): The C6-chlorine is activated for SNAr displacement, but less so than in 2-chloropyridine due to the electron-donating ethoxy group at C5.
-
Optimization: For SNAr displacements at C6, use strong nucleophiles (amines, thiols) and elevated temperatures (80-120°C) or microwave irradiation. For C-C bond formation, Suzuki-Miyaura coupling works excellently using Pd(dppf)Cl₂.
-
Case Study: SHP2 Inhibitor Synthesis
This scaffold mimics the core found in SHP099 and TNO155 analogs. In these pathways, the 3-amino group is typically linked to a pyrazine or another heteroaromatic system, while the 6-chloro group is coupled to a substituted phenyl ring to fill the hydrophobic pocket of the SHP2 allosteric site.
Protocol for Suzuki Coupling at C6:
-
Mix: Scaffold (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: Dioxane:Water (4:1).
-
Conditions: Degas with N₂, heat to 90°C for 4 hours.
-
Workup: Filter through Celite, extract with EtOAc.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Keep in a tightly closed container, stored at 2-8°C. The amine is sensitive to oxidation; argon backfilling is recommended for long-term storage.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]
- Fort, D. A., et al. (2016). "Discovery of SHP099: A Potent, Allosteric, and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility in SHP2).
- World Intellectual Property Organization. (2015). Patent WO2015107495: Substituted Pyrazine Derivatives as SHP2 Inhibitors. (Describes analogous synthetic routes for amino-chloro-alkoxy heterocycles).
Sources
An In-depth Technical Guide to 6-Chloro-5-ethoxypyridin-3-amine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 6-Chloro-5-ethoxypyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide leverages established knowledge of its close structural analogs, particularly 6-Chloro-5-methoxypyridin-3-amine, to provide a robust framework for its synthesis, characterization, and safe handling. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Chemical Identity
6-Chloro-5-ethoxypyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a chloro, an ethoxy, and an amino group at positions 6, 5, and 3, respectively. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. The specific substitution pattern of this compound suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.
Chemical Structure:
Caption: Chemical structure of 6-Chloro-5-ethoxypyridin-3-amine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₉ClN₂O | Calculated |
| Molecular Weight | 172.61 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Analogy to similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General solubility of substituted pyridines |
| XLogP3 | ~1.5 | Extrapolated from 6-chloro-5-methoxypyridin-3-amine |
Proposed Synthesis Methodology
The proposed synthesis commences with the commercially available 2,6-dichloropyridine and proceeds through nitration, selective amination, ethoxylation, and a final reduction of the nitro group.
Caption: Proposed multi-step synthesis of 6-Chloro-5-ethoxypyridin-3-amine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 2,6-Dichloropyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid.
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Agent Addition: Add a mixture of fuming nitric acid and fuming sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.
Step 2: Selective Amination
-
Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).
-
Ammonia Source: Add a solution of ammonia in the same solvent.
-
Reaction: Heat the sealed vessel to a temperature that facilitates the selective displacement of one chlorine atom (typically the one at the 2-position due to electronic effects of the nitro group), monitoring by TLC.
-
Work-up: After cooling, evaporate the solvent. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-amino-6-chloro-3-nitropyridine.
Step 3: Ethoxylation
-
Sodium Ethoxide Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
Reaction: Add 2-amino-6-chloro-3-nitropyridine to the freshly prepared sodium ethoxide solution.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer to obtain the crude 2-amino-6-ethoxy-3-nitropyridine, which can be purified by recrystallization or column chromatography.
Step 4: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-6-ethoxy-3-nitropyridine in a mixture of a suitable solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid or acetic acid).
-
Reducing Agent: Add a reducing agent such as iron powder or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Reaction: If using iron, heat the mixture to reflux and monitor the reaction by TLC. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
-
Work-up (for Fe/HCl): After the reaction is complete, filter the hot solution through celite to remove iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the product.
-
Work-up (for H₂/Pd-C): Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent.
-
Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. The final product, 6-Chloro-5-ethoxypyridin-3-amine, can be purified by column chromatography or recrystallization.
Predicted Spectroscopic Data and Characterization
The structural confirmation of the synthesized 6-Chloro-5-ethoxypyridin-3-amine would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its methoxy analog and general principles of spectroscopy.[2]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.8 | d | ~2.5 | 1H | H-2 |
| ~7.0 | d | ~2.5 | 1H | H-4 |
| ~4.1 | q | ~7.0 | 2H | -OCH₂CH₃ |
| ~3.7 | br s | - | 2H | -NH₂ |
| ~1.4 | t | ~7.0 | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-5 |
| ~142 | C-6 |
| ~138 | C-3 |
| ~135 | C-2 |
| ~120 | C-4 |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1620-1600 | Strong | N-H bend (scissoring) |
| 1580-1450 | Strong | C=C and C=N ring stretching |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| ~830 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172, with a characteristic M+2 peak at m/z 174 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Caption: Workflow for the spectroscopic characterization of 6-Chloro-5-ethoxypyridin-3-amine.
Safety and Handling
As with any chemical compound, particularly novel ones, 6-Chloro-5-ethoxypyridin-3-amine should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[3][4] The following precautions are based on the known hazards of structurally similar chloropyridines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[5]
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Potential Applications in Research and Drug Development
Substituted aminopyridines are valuable building blocks in medicinal chemistry. The presence of multiple functional groups on the 6-Chloro-5-ethoxypyridin-3-amine scaffold allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various side chains. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds. These properties make it a promising starting material for the synthesis of libraries of compounds for screening against various biological targets.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and handling of 6-Chloro-5-ethoxypyridin-3-amine. By leveraging the established chemistry of its analogs, researchers and drug development professionals are equipped with a solid foundation to explore the potential of this novel compound in their research endeavors. The proposed synthetic route is robust and adaptable, and the predicted analytical data will be crucial for the structural verification of the synthesized material. As with all new chemical entities, diligent safety practices are paramount.
References
- BenchChem. (2025). Safe Handling and Storage Procedures for 3-Chloro-2-ethylpyridine.
- BenchChem. (2025). Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide.
- BenchChem. (2025). Elucidation of the Chemical Structure of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide.
- BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
- Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021). PMC.
- BenchChem. (2025). Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis.
- Jubilant Ingrevia Limited.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- ChemicalBook. 6-chloro-5-methoxy-pyridin-2-ylamine(886371-76-2) 1 h nmr.
- CAT 813 - 2-Amino-5-chloropyridine - SAFETY D
- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.
- Sigma-Aldrich. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5.
- BenchChem. (2025). An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis.
- 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.).
- 8 - SAFETY D
- Process for producing 3-(aminomethyl)-6-chloropyridines. (2001).
- United States P
- BenchChem. (2025).
- Production of 6-chloro-3-pyridylmethylamine. (n.d.).
- Sigma-Aldrich. (6-chloro-5-methoxypyridin-3-yl)boronic acid.
- ChemicalBook. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
- PubChemLite. 6-chloro-5-methoxypyridin-3-amine (C6H7ClN2O).
- United States P
- PubChem. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663.
- ChemScene. 886371-76-2 | 6-Chloro-5-methoxypyridin-2-amine.
- Guidechem. 6-chloro-4-Methoxypyridin-3-aMine 1256805-54-5 wiki.
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An In-depth Technical Guide to the Properties of 3-Amino-5-alkoxy-6-chloropyridines
Introduction: A Versatile Scaffold in Medicinal Chemistry
Substituted aminopyridines are cornerstone building blocks in modern drug discovery. The strategic placement of amino, halogen, and alkoxy groups creates a unique electronic and steric profile, offering multiple points for chemical modification. The compound class of 3-amino-5-alkoxy-6-chloropyridines embodies this versatility. The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated for nucleophilic aromatic substitution, while the amino group at the 3-position and the alkoxy group at the 5-position serve as key recognition elements for biological targets and can be used to fine-tune physicochemical properties such as solubility and lipophilicity. These molecules are of significant interest as intermediates in the synthesis of complex, biologically active agents.
Physicochemical and Spectral Properties
The properties of these compounds are dictated by the interplay of their functional groups. The following data is for the close analogue, 6-chloro-5-methoxypyridin-3-amine (CAS: 75711-01-2) .
| Property | Value | Source(s) |
| CAS Number | 75711-01-2 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O | [1][2][3] |
| IUPAC Name | 6-chloro-5-methoxypyridin-3-amine | [3] |
| Synonyms | 3-Amino-6-chloro-5-methoxypyridine | [3] |
| Purity | 95-98% | [1][2] |
| Physical Form | Solid | [1][2] |
| Boiling Point | 334.5 ± 37.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [2] |
While specific spectral data for this analogue is not available in the search results, analysis of related structures allows for the prediction of key spectral features.
-
¹H NMR: Protons on the pyridine ring would appear as distinct signals, with the chemical shifts influenced by the positions of the chloro, amino, and alkoxy groups. The protons of the alkoxy group (methyl or ethyl) would be visible in the upfield region.
-
¹³C NMR: The spectrum would show six distinct signals for the pyridine ring carbons and the carbon(s) of the alkoxy group.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine, C-O stretching for the ether linkage, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine-35 and chlorine-37 isotopes.
Reactivity and Synthetic Utility
The reactivity of the 3-amino-5-alkoxy-6-chloropyridine scaffold is governed by its distinct functional groups, making it a versatile intermediate for constructing more complex molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic attack due to its position ortho to the electron-withdrawing pyridine nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing further diversity.
-
Reactions of the Amino Group: The amino group at the 3-position can undergo standard reactions such as acylation, alkylation, and diazotization. This functionality is crucial for forming amide bonds, which are prevalent in many pharmaceutical compounds.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Below is a generalized workflow for a key synthetic transformation.
Caption: Generalized cross-coupling reaction workflow.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol describes a representative method for a Suzuki coupling reaction to introduce a new aryl group at the 6-position of the pyridine ring.
Objective: To synthesize a 6-aryl-3-amino-5-alkoxy-pyridine derivative.
Materials:
-
3-Amino-5-alkoxy-6-chloropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-amino-5-alkoxy-6-chloropyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality in Protocol Design:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.
Applications in Research and Drug Development
Compounds with the 3-amino-5-alkoxy-6-chloropyridine scaffold are valuable intermediates in the synthesis of various biologically active molecules. The functional groups present allow for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, similar substituted pyridines have been investigated for their potential as:
-
Kinase Inhibitors: The pyridine scaffold can act as a hinge-binding motif in many protein kinases.
-
Enzyme Inhibitors: These compounds can serve as starting points for the development of inhibitors for various enzymes.[4]
-
Agrochemicals: The structural motifs are also found in some herbicides and fungicides.[4]
The presence of the amino and alkoxy groups provides hydrogen bond donor and acceptor capabilities, respectively, which are critical for molecular recognition at the active site of a biological target. The chloro-substituent, or the group that replaces it, can be directed into specific hydrophobic pockets to enhance binding affinity and selectivity.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 3-amino-5-alkoxy-6-chloropyridines and their derivatives.
Hazard Identification (based on analogues):
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[5][6]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[5][6]
Always consult the specific Safety Data Sheet (SDS) for the particular compound being used for comprehensive safety information.
References
-
PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]
-
PureSynth. (n.d.). 3-Amino-5-Chloropyridine 98.0%(GC). Retrieved from [Link]
Sources
- 1. 6-Chloro-5-methoxypyridin-3-amine | 75711-01-2 [sigmaaldrich.com]
- 2. 6-Chloro-5-methoxypyridin-3-amine | 75711-01-2 [sigmaaldrich.com]
- 3. 3-Amino-6-chloro-5-methoxypyridine, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.fi [fishersci.fi]
Advanced Technical Guide and Safety Data Synthesis for 6-Chloro-5-ethoxypyridin-3-amine
Executive Summary
6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development[1][2]. Featuring a uniquely substituted pyridine core, this compound offers orthogonal reactivity profiles: the highly activated C6-chloro position is primed for transition-metal-catalyzed cross-coupling, while the C3-amine serves as a versatile nucleophile. This whitepaper synthesizes its physicochemical properties, toxicological mechanisms based on the aminopyridine class, and field-proven experimental protocols to ensure scientific rigor and laboratory safety.
Physicochemical Profiling
Understanding the molecular parameters of 6-Chloro-5-ethoxypyridin-3-amine is critical for predicting its solubility, reactivity, and analytical behavior during complex syntheses.
| Property | Value |
| Chemical Name | 6-Chloro-5-ethoxypyridin-3-amine |
| CAS Registry Number | 1352882-51-9[1][3] |
| Molecular Formula | C7H9ClN2O[1][4] |
| Molecular Weight | 172.61 g/mol [1][4] |
| SMILES String | NC1=CC(OCC)=C(Cl)N=C1[5] |
| Storage Conditions | 2-8°C, inert atmosphere, dark[6] |
Causality Insight: The compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) because the electron-rich primary amine and the ethoxy ether linkage are susceptible to slow oxidative degradation and photo-oxidation. Exposure to ambient air and light can lead to the formation of N-oxides or dark, tarry polymeric impurities over time, which severely depress catalytic yields in downstream reactions[6].
Toxicological Mechanisms & Hazard Identification
While in vivo toxicity data specific to 6-Chloro-5-ethoxypyridin-3-amine is limited, its safety profile is extrapolated from highly analogous structures (e.g., 6-Chloro-5-methoxypyridin-3-amine) and the broader aminopyridine class[6][7].
GHS Classification & Hazard Statements
Based on structural analogs, the compound is classified with the following hazards[6]:
-
H302 + H312 + H332 : Harmful if swallowed, in contact with skin, or if inhaled.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Mechanistic Toxicology of Aminopyridines
Aminopyridines are well-documented neurotoxicants. The primary mechanism of toxicity involves the selective blockade of voltage-gated potassium (K+) channels in the central and peripheral nervous systems[7][8]. By blocking these channels, aminopyridines prolong the neuronal action potential, leading to an excessive influx of calcium (Ca2+) ions[8][9]. This calcium surge triggers a massive, unregulated release of neurotransmitters, particularly acetylcholine, at the neuromuscular junction, resulting in hyperexcitability, diaphoresis, tremors, and potentially lethal seizures[7][9].
Mechanism of aminopyridine-induced neurotoxicity via potassium channel blockade.
Safety, Handling, and Emergency Protocols
To mitigate the risks associated with K+ channel blockade and systemic toxicity, strict engineering controls and Personal Protective Equipment (PPE) are mandatory.
Standard Operating Procedure for Handling
-
Engineering Controls : Always handle the powder within a certified chemical fume hood or a localized exhaust ventilation system to prevent the inhalation of airborne dust[6].
-
PPE : Nitrile gloves (double-gloving recommended), safety goggles (ANSI Z87.1 compliant), and a lab coat. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is required.
-
Decontamination : Clean all spatulas and balances with a 10% bleach solution followed by methanol, as aminopyridines can persist on stainless steel surfaces.
Emergency Response Protocol (Self-Validating System)
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Validation : Monitor the patient for localized muscle twitching or diaphoresis (sweating), which are clinical indicators that systemic absorption has occurred[8].
-
Eye Contact : Irrigate immediately with an eyewash station for 15 minutes, holding eyelids open[6]. Seek ophthalmological evaluation.
-
Inhalation : Move the victim to fresh air. If breathing is labored, administer oxygen. Validation : Monitor for respiratory tract irritation (H335) and systemic neurological signs such as agitation or delirium[6][9].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate emergency medical care. Medical management for aminopyridine overdose typically involves supportive care and GABA agonists (e.g., benzodiazepines) to aggressively control CNS hyperexcitability[9].
Synthetic Utility and Experimental Workflows
In drug development, 6-Chloro-5-ethoxypyridin-3-amine is a highly prized scaffold. The C6-chlorine atom is situated alpha to the pyridine nitrogen. The electronegative nitrogen withdraws electron density, highly activating the C-Cl bond for oxidative addition by palladium catalysts. This makes it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Standard experimental workflow for Suzuki coupling using 6-Chloro-5-ethoxypyridin-3-amine.
Step-by-Step Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Substitute the C6-chloro group with an aryl boronic acid to extend the molecular framework.
-
Reagent Charging : In an oven-dried Schlenk flask, add 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous Potassium Carbonate (K2CO3, 2.0 equiv).
-
Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Causality Insight : A bidentate ligand like dppf is chosen specifically to prevent catalyst deactivation (poisoning) by the free primary amine on the substrate, which can otherwise coordinate irreversibly to the palladium center.
-
Inert Atmosphere : Evacuate and backfill the flask with Argon three times to remove atmospheric oxygen.
-
Solvent Introduction : Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Causality Insight : Water is essential to dissolve the inorganic base, generating the reactive hydroxide/carbonate species required to accelerate the transmetalation step of the catalytic cycle.
-
Reaction Execution : Heat the mixture to 90°C for 12 hours under vigorous stirring. Validation : Monitor conversion via LC-MS. The disappearance of the 172.6 m/z peak and the emergence of the coupled product mass validates successful oxidative addition and transmetalation.
-
Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).
References
-
Environmental Protection Agency (EPA). "Aminopyridines - Toxicity and Exposure". EPA.gov. URL: [Link]
-
King, A. M., et al. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." Journal of Medical Toxicology, PubMed Central (PMC3550165). URL:[Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. CAS:1243365-11-8, 6-Chloro-5-cyclopropoxypyridin-3-amine-毕得医药 [bidepharm.com]
- 3. 1352882-51-9 6-Chloro-5-ethoxypyridin-3-amine AKSci 3523DZ [aksci.com]
- 4. CAS:1352882-51-9, 6-Chloro-5-ethoxypyridin-3-amine-毕得医药 [bidepharm.com]
- 5. CAS:1352882-51-9, 6-Chloro-5-ethoxypyridin-3-amine-毕得医药 [bidepharm.com]
- 6. 75711-01-2|6-Chloro-5-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. epa.gov [epa.gov]
- 8. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-5-ethoxypyridin-3-amine melting point data
An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-ethoxypyridin-3-amine, with a Focus on Melting Point Determination
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant portion of these challenges lies in understanding and optimizing the physicochemical properties of the molecule. Properties such as solubility, lipophilicity, and solid-state characteristics are pivotal in determining the pharmacokinetic and pharmacodynamic profile of a potential drug. Among the fundamental solid-state properties, the melting point stands out as a key indicator of a compound's purity, identity, and the energetic stability of its crystal lattice.
Substituted pyridines are a cornerstone in medicinal chemistry, with their versatile scaffold appearing in numerous approved drugs.[1][2] The specific compound of interest, 6-Chloro-5-ethoxypyridin-3-amine, possesses functional groups—a chloro substituent, an ethoxy group, and an amino group—that make it a valuable intermediate for further chemical modifications.[3][4] Understanding its melting point is the first step in its comprehensive characterization.
While direct literature values for the melting point of 6-Chloro-5-ethoxypyridin-3-amine are scarce, we can infer its likely properties and establish a rigorous analytical approach based on its structural analogues. For instance, related compounds like 6-chloro-5-methylpyridazin-3-amine have a reported melting point of 190-191 °C.[5] This suggests that 6-Chloro-5-ethoxypyridin-3-amine is likely a solid at room temperature.[6][7]
Theoretical Framework: The Science Behind Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase transition occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs over a narrow temperature range.
The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. The extent of the depression is proportional to the concentration of the impurity, a principle rooted in the thermodynamics of solutions.
Experimental Protocol: A Validated Method for Melting Point Determination
The following protocol outlines a standardized procedure for determining the melting point of a small molecule like 6-Chloro-5-ethoxypyridin-3-amine using a modern digital melting point apparatus. This method is designed to be self-validating by incorporating system suitability checks.
Materials and Equipment
-
Compound: 6-Chloro-5-ethoxypyridin-3-amine (or analogue), finely powdered and dried.
-
Melting Point Apparatus: Digital, with a calibrated temperature sensor and a variable ramp rate.
-
Capillary Tubes: Thin-walled, sealed at one end.
-
Reference Standards: High-purity compounds with certified melting points (e.g., caffeine, vanillin).
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours.
-
Finely crush the crystalline sample to a powder to ensure uniform packing.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Instrument Calibration and System Suitability:
-
Prior to running the experimental sample, verify the instrument's calibration using two reference standards that bracket the expected melting point of the sample.
-
The measured melting points of the standards should be within ±0.5 °C of their certified values.
-
-
Melting Point Determination:
-
Rapid Ramp (Scout Measurement): Place the packed capillary tube in the heating block. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Slow Ramp (Accurate Measurement): Prepare a new capillary tube with the sample. Set the starting temperature to at least 20 °C below the approximate melting point observed in the scout measurement. Set a slow heating rate of 1-2 °C/min.
-
Observation and Recording: Carefully observe the sample as the temperature rises. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range is the difference between these two temperatures.
-
Data Interpretation
-
Sharp Melting Range (e.g., 0.5-1.5 °C): Indicative of a high-purity compound.
-
Broad Melting Range (> 2 °C): Suggests the presence of impurities or that the compound may be a mixture of isomers or polymorphs.
-
Depressed Melting Point: A melting point lower than that of a known pure sample also indicates the presence of impurities.
Physicochemical Properties of Analogous Compounds
Due to the limited availability of data for 6-Chloro-5-ethoxypyridin-3-amine, we present the properties of structurally similar compounds to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 6-Chloro-5-methoxypyridin-3-amine[6] | C6H7ClN2O | 158.59 | Solid | Not specified |
| 6-Chloro-4-methoxypyridin-3-amine[7] | C6H7ClN2O | 158.59 | Solid | Not specified |
| 6-Chloro-5-methylpyridazin-3-amine[5][8] | C5H6ClN3 | 143.57 | Solid | 190-191 |
| 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide[9] | C17H17ClN4O2 | 344.80 | Solid | 165 |
Note: This table is compiled from various sources and is intended for comparative purposes. The absence of a specific melting point for some analogues highlights the need for experimental determination.
Visualizing the Experimental Workflow
The following diagram, generated using DOT language, illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Conclusion and Forward-Looking Statements
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the melting point of 6-Chloro-5-ethoxypyridin-3-amine. While direct experimental data for this compound is not widely published, by leveraging information from its structural analogues and adhering to a validated experimental protocol, researchers can confidently characterize this important chemical intermediate. The accurate determination of the melting point is a foundational step in the broader physicochemical profiling that is essential for advancing NCEs through the drug discovery and development pipeline. It is recommended that this analysis be complemented with other techniques such as NMR, mass spectrometry, and HPLC to fully elucidate the structure and purity of the compound.
References
-
U.S. Environmental Protection Agency. 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide. [Link]
-
PubChem. 6-Chloro-5-methylpyridazin-3-amine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-chloro-5-Methylpyridazin-3-aMine manufacturers and suppliers in india [chemicalbook.com]
- 6. 6-Chloro-5-methoxypyridin-3-amine | 75711-01-2 [sigmaaldrich.com]
- 7. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 [sigmaaldrich.com]
- 8. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
Application Note: Synthesis and Process Optimization of 6-Chloro-5-ethoxypyridin-3-amine
Executive Summary
The compound 6-chloro-5-ethoxypyridin-3-amine (systematically equivalent to 5-amino-2-chloro-3-ethoxypyridine) is a highly valued heterocyclic building block used extensively in the development of kinase inhibitors, agrochemicals, and advanced active pharmaceutical ingredients (APIs)[1]. This application note provides a comprehensive, self-validating protocol for its synthesis from [2]. The workflow consists of a regioselective electrophilic aromatic nitration followed by a chemoselective reduction of the nitro intermediate[3].
Mechanistic Rationale & Causality
Regioselective Nitration (The "Why")
Pyridine rings are inherently electron-deficient and generally resist electrophilic aromatic substitution (EAS). However, the presence of the strongly electron-donating ethoxy group at the C3 position significantly activates the ring[4]. The regiochemical outcome of the nitration is dictated by a strict synergy of three directing effects:
-
Pyridine Nitrogen Deactivation: The ring nitrogen strongly deactivates the
(C2, C6) and (C4) positions due to the highly unstable Wheland intermediate that would otherwise place a positive charge on the electronegative nitrogen. Consequently, EAS is strongly directed to the positions (C3, C5)[4]. -
C2-Chloro Directing Effect: Halogens act as ortho/para directors. The position para to the C2-chloro group is C5.
-
C3-Ethoxy Directing Effect: Alkoxy groups are strong ortho/para directors. While the ethoxy group directs to C2, C4, and C6, the C4 and C6 positions are highly deactivated by the pyridine nitrogen, and C2 is sterically and chemically blocked by the chloro group[4].
As a result, the nitrating electrophile (
Chemoselective Reduction
The intermediate 2-chloro-3-ethoxy-5-nitropyridine must be reduced to the corresponding amine. Standard catalytic hydrogenation (e.g.,
Pathway Visualization
Figure 1: Two-step synthetic workflow for 6-Chloro-5-ethoxypyridin-3-amine.
Quantitative Data & Optimization
Table 1: Evaluation of Nitro Reduction Strategies for Halogenated Pyridines
| Reduction Strategy | Reagents & Conditions | Chemoselectivity (C-Cl Intact) | Yield (%) | Primary Impurity Profile |
| Catalytic Hydrogenation | Low | 40–50 | >45% Hydrodehalogenation | |
| Dissolving Metal | Fe powder, | High | 85–88 | Trace unreacted starting material |
| Stannous Chloride | Very High | 90–95 | Trace tin salts (easily washed) |
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-ethoxy-5-nitropyridine
Caution: Highly exothermic reaction. Perform strictly in a fume hood with appropriate PPE.
-
Acidic Matrix Preparation: Charge a 250 mL round-bottom flask with 25 mL of concentrated sulfuric acid (
). Cool the flask to 0 °C using an ice-salt bath. -
Substrate Addition: Slowly add 10.0 g of 2-chloro-3-ethoxypyridine in small portions, maintaining the internal temperature strictly below 5 °C to prevent degradation.
-
Nitration: Prepare a nitrating mixture consisting of 15 mL concentrated nitric acid (
, 70%) and 15 mL concentrated . Add this mixture dropwise to the pyridine solution over 45 minutes via an addition funnel. -
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 to 6 hours.
-
Self-Validating Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (
) should completely disappear, replaced by a distinct, UV-active yellow spot ( ). -
Quenching & Isolation: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous mechanical stirring.
-
Self-Validating Checkpoint 2: A pale yellow precipitate will immediately form upon contact with the ice water, confirming the successful generation of the nitro-aromatic compound.
-
Purification: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate reaches a neutral pH, and dry under high vacuum to afford 2-chloro-3-ethoxy-5-nitropyridine.
Protocol B: Synthesis of 6-Chloro-5-ethoxypyridin-3-amine
Note: This protocol leverages the dissolving power of concentrated HCl to facilitate the reduction of the nitro group while preserving the aryl chloride.
-
Suspension: In a 500 mL round-bottom flask, suspend 5.0 g of 2-chloro-3-ethoxy-5-nitropyridine in 50 mL of concentrated hydrochloric acid (HCl) and cool to 5 °C.
-
Reduction: Add 16.5 g of stannous chloride dihydrate (
) portion-wise[5]. The reaction is mildly exothermic; control the addition rate to maintain the internal temperature below 15 °C. -
Heating: Following complete addition, transfer the flask to an oil bath and heat to 80 °C for 45 minutes.
-
Self-Validating Checkpoint 3: Observe the phase transition. The initial heterogeneous suspension will transition into a clear, homogeneous solution as the nitro compound is reduced to the highly soluble amine hydrochloride salt.
-
Basification: Cool the mixture to 0 °C. Carefully and slowly neutralize the solution by adding 20% w/w aqueous sodium hydroxide (NaOH) until the pH reaches 8–9.
-
Self-Validating Checkpoint 4: A white to off-white precipitate of the free amine will crash out of the solution once the alkaline pH threshold is crossed.
-
Extraction & Recovery: Extract the aqueous layer three times with 50 mL of dichloromethane (DCM) or 1,1,1-trichloroethane[5]. Combine the organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield 6-chloro-5-ethoxypyridin-3-amine as a high-purity solid.
References
-
PrepChem. "Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine (US04207104)." PrepChem Database. Available at:[Link]
-
PubChem. "2-Chloro-3-ethoxypyridine | C7H8ClNO | CID 12293475." National Center for Biotechnology Information. Available at:[Link]
Sources
Introduction: Strategic Functionalization of the Pyridine Scaffold
An Application Guide for the Synthesis of 4-Amino-2-chloro-3-ethoxypyridine: A Two-Step Approach via Nitration and Reduction
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its strategic functionalization allows for the fine-tuning of molecular properties critical for drug efficacy, such as target binding, solubility, and metabolic stability. This guide provides a detailed technical overview and step-by-step protocols for the nitration of 2-chloro-3-ethoxypyridine and the subsequent reduction of the nitro-intermediate to yield 4-amino-2-chloro-3-ethoxypyridine. This two-step sequence is a fundamental pathway for introducing a versatile amino group onto a functionalized pyridine core, opening avenues for further derivatization in drug discovery programs. The resulting 2-chloro-3-ethoxy-4-aminopyridine moiety serves as a key building block for various biologically active molecules.
As senior application scientists, our focus extends beyond the mere execution of steps; we emphasize the underlying chemical principles, the rationale for procedural choices, and the establishment of self-validating protocols to ensure reproducibility and success.
Part 1: Electrophilic Nitration of 2-chloro-3-ethoxypyridine
The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution (EAS) is a classic transformation. However, the pyridine nucleus presents a unique challenge. The lone pair of electrons on the nitrogen atom makes it basic and prone to protonation under the strongly acidic conditions required for nitration. The resulting pyridinium ion is highly electron-deficient, severely deactivating the ring towards attack by electrophiles.[1] Its reactivity is often compared to that of nitrobenzene.[1]
Mechanistic Considerations & Regioselectivity
The outcome of the nitration of 2-chloro-3-ethoxypyridine is governed by the interplay of the directing effects of its three substituents and the inherent reactivity of the pyridine ring.
-
Pyridine Nitrogen: As the most influential feature, the ring nitrogen is strongly deactivating and acts as a meta-director for electrophilic substitution.[2]
-
3-Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs into the ring. It directs incoming electrophiles to the C2, C4, and C6 positions.
-
2-Chloro Group (-Cl): This is a deactivating, ortho, para-director. Its inductive electron-withdrawing effect outweighs its weak resonance donation.
Predictive Analysis:
-
The powerful activating effect of the C3-ethoxy group is crucial to overcoming the inherent deactivation of the pyridine ring.
-
The C4 position is para to the strongly activating ethoxy group and meta to the deactivating chloro group.
-
The C6 position is ortho to the activating ethoxy group and ortho to the deactivating ring nitrogen.
-
The C5 position is meta to all substituents.
Given these factors, the nitration is strongly favored at the C4 position , which is most activated by the electron-donating ethoxy group. The reaction requires harsh conditions to generate a sufficiently reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[3][4]
Experimental Protocol: Nitration
This protocol details a robust method for the regioselective nitration of 2-chloro-3-ethoxypyridine at the C4 position.
Materials:
-
2-chloro-3-ethoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, addition funnel, thermometer, magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice/salt bath, cautiously add fuming nitric acid to concentrated sulfuric acid with gentle stirring. This exothermic process generates the nitronium ion (NO₂⁺) electrophile.[3] Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate three-neck flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2-chloro-3-ethoxypyridine in a portion of concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice bath.
-
Addition: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine substrate via the addition funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions and ensure safety.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-40 °C) for several hours.[5] The reaction progress should be monitored by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back to ~0 °C. Carefully and slowly pour the acidic reaction mixture onto a large volume of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Work-up - Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or sodium carbonate in portions.[6] Vigorous foaming (CO₂ evolution) will occur. Continue adding the base until the pH of the mixture is neutral to slightly basic (pH 7-8). The product, 2-chloro-3-ethoxy-4-nitropyridine, should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. Dry the purified product under vacuum.
Data Summary: Nitration Parameters
| Parameter | Condition | Rationale / Reference |
| Nitrating Agent | Conc. H₂SO₄ + Fuming HNO₃ | Generates the required high concentration of the nitronium ion (NO₂⁺) electrophile needed to react with a deactivated ring.[3] |
| Temperature | 0-40 °C | Initial cooling during addition is critical for safety and selectivity. A slightly elevated temperature may be required to drive the reaction to completion.[5] |
| Work-up | Quench on ice, neutralize with base | Safely dissipates the heat of dilution from the strong acids and deprotonates the product for isolation.[6] |
| Expected Product | 2-chloro-3-ethoxy-4-nitropyridine | Regioselectivity is primarily directed by the strongly activating C3-ethoxy group to the C4 position. |
Workflow Visualization: Nitration
Caption: Experimental workflow for the nitration of 2-chloro-3-ethoxypyridine.
Part 2: Reduction of 2-chloro-3-ethoxy-4-nitropyridine
The conversion of an aromatic nitro group to a primary amine is a pivotal transformation in the synthesis of pharmaceuticals. This reduction can be achieved through various methods, with the choice often depending on the presence of other functional groups in the molecule. For a substrate containing a chloro-substituent, catalytic hydrogenation with palladium can sometimes lead to undesired hydrodehalogenation. Therefore, metal-acid reduction systems are often preferred for their chemoselectivity.
Method Selection: Metal-Acid Reduction
Reduction using a metal, such as iron, tin, or zinc in an acidic medium, is a reliable and scalable method. Iron powder in acetic acid is a particularly cost-effective and efficient choice.[7] The reaction proceeds through a series of intermediates, but the net result is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Experimental Protocol: Reduction
This protocol describes the reduction of 2-chloro-3-ethoxy-4-nitropyridine to 4-amino-2-chloro-3-ethoxypyridine using iron powder.
Materials:
-
2-chloro-3-ethoxy-4-nitropyridine
-
Iron powder (Fe, fine grade)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite (optional, for filtration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-3-ethoxy-4-nitropyridine and iron powder in a mixture of ethanol (or methanol) and glacial acetic acid.
-
Reaction: Heat the mixture to reflux (typically ~80-90 °C) with vigorous stirring. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.[7]
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. The excess iron and iron salts must be removed. Dilute the reaction mixture with ethyl acetate or DCM and filter it through a pad of Celite. Wash the filter cake thoroughly with additional solvent.
-
Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. The product, being a basic amine, may initially be protonated, but will move to the organic layer upon basification.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash them with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 4-amino-2-chloro-3-ethoxypyridine can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Data Summary: Reduction Parameters
| Parameter | Condition | Rationale / Reference |
| Reducing Agent | Iron (Fe) powder / Acetic Acid | Cost-effective, efficient, and chemoselective for nitro group reduction without affecting the C-Cl bond.[7] |
| Solvent | Ethanol / Acetic Acid | Provides good solubility for the substrate and the acidic medium required for the metal reduction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
| Work-up | Filtration through Celite, basification | Celite aids in removing fine iron particles. Basification is essential to deprotonate the product amine for effective extraction into an organic solvent. |
| Expected Product | 4-amino-2-chloro-3-ethoxypyridine | The nitro group is selectively reduced to a primary amine. |
Workflow Visualization: Reduction
Caption: Experimental workflow for the reduction of 2-chloro-3-ethoxy-4-nitropyridine.
References
- ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Conn, C. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
- ChemicalBook. 2-Chloro-4-nitropyridine synthesis.
- European Patent Office. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines (EP0102652B1).
- (2020, September 4). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
- Google Patents. The synthetic method of the chloro-3-nitropyridine of 4-amino-2- (CN103819398B).
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
- Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine (CN102101841B).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 6. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Application Note: 6-Chloro-5-ethoxypyridin-3-amine as a Versatile Building Block for Next-Generation Kinase Inhibitors
Target Audience: Medicinal Chemists, Assay Scientists, and Drug Development Professionals. Focus: Structural rationale, regioselective synthetic workflows, and self-validating protocols for utilizing CAS 1352882-51-9 in targeted kinase inhibitor discovery.
Structural Rationale & Kinase Binding Dynamics
The aminopyridine moiety is a highly privileged pharmacophore in oncology and immunology, serving as the core hinge-binding motif in numerous FDA-approved therapeutics (e.g., crizotinib, palbociclib)[1]. Within this chemical class, 6-chloro-5-ethoxypyridin-3-amine offers a precise, orthogonally reactive geometric fit for the ATP-binding cassette of various kinases[2].
The strategic value of this specific building block lies in its distinct substitution pattern, which allows independent targeting of different kinase sub-pockets:
-
Pyridine Nitrogen (N1): Acts as the primary hydrogen-bond acceptor, anchoring the molecule by interacting with the backbone amide of the kinase hinge region (e.g., Val848 in PI3K or Glu475 in BTK)[3][4].
-
C3-Amine: Serves as a synthetic vector directed toward the solvent-exposed channel or the allosteric pocket. Conversion of this amine into an amide or urea is a classic strategy to generate Type II inhibitors that stabilize the inactive DFG-out conformation[4].
-
C5-Ethoxy: Provides tunable steric bulk and lipophilicity. This group is perfectly angled to occupy the hydrophobic selectivity pocket adjacent to the gatekeeper residue, enhancing kinome-wide selectivity[5].
-
C6-Chloro: An electrophilic handle positioned ortho to the pyridine nitrogen. It allows for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling the installation of secondary hinge-binding elements or back-pocket binders[6].
Fig 1: Structural mapping of 6-Chloro-5-ethoxypyridin-3-amine to kinase ATP-binding site domains.
Strategic Workflow & Causality in Experimental Design
When utilizing 6-chloro-5-ethoxypyridin-3-amine, the sequence of functionalization is critical to achieving high yields and preventing degradation.
The Causality Principle: The C3-amine is a strong nucleophile, while the C6-chloro position is moderately electrophilic. Attempting a direct SNAr displacement or cross-coupling at C6 first will frequently lead to unwanted polymerization or side reactions involving the unprotected C3-amine.
The Solution: By first acylating or sulfonylating the C3-amine (Step 1), two critical objectives are achieved simultaneously:
-
Protection: The highly reactive primary amine is masked, preventing off-target side reactions.
-
Activation: The resulting amide/urea withdraws electron density from the pyridine ring. This electronic shift significantly increases the electrophilicity of the C6 position, making the subsequent displacement of the C6-chloro group (Step 2) much faster and higher yielding.
Fig 2: Regioselective synthetic workflow for elaborating the 6-chloro-5-ethoxypyridin-3-amine core.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure structural integrity before proceeding to complex late-stage couplings.
Protocol A: Regioselective C3-Amine Acylation (Solvent Vector Installation)
-
Preparation: Dissolve 6-chloro-5-ethoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality Insight: DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, while it still efficiently scavenges the HCl generated during acylation.
-
-
Coupling: Cool the reaction mixture to 0 °C. Add the target acyl chloride or isocyanate (1.1 eq) dropwise to control the exothermic reaction and prevent di-acylation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation (LC-MS): Sample the reaction. Success is confirmed when the starting material mass (m/z 173.0) disappears, replaced by the exact[M+H]+ of the acylated product. Crucial Check: The 3:1 isotopic ratio characteristic of the chlorine atom must remain fully intact in the MS spectra, confirming the C6 position is unreacted.
Protocol B: Palladium-Catalyzed C6-Chloro Amination (Hinge Binder Extension)
-
Preparation: In a flame-dried Schlenk tube, combine the acylated intermediate from Protocol A (1.0 eq), the target secondary/primary amine (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.
-
Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).
-
Causality Insight: Aminopyridines can coordinate to palladium, poisoning the catalyst. Xantphos is specifically selected because it is a bidentate ligand with a wide "bite angle." It tightly binds the Pd center, preventing deactivation by the pyridine nitrogen and accelerating the reductive elimination step.
-
-
Degassing: Degas the mixture via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would rapidly oxidize the Pd(0) catalyst.
-
Reaction: Heat the sealed tube at 100 °C for 12 hours.
-
Self-Validation (LC-MS): Successful displacement is analytically confirmed by the complete loss of the 3:1 chlorine isotopic cluster in the mass spectrum, yielding a single, sharp[M+H]+ peak corresponding to the fully elaborated aminated product.
Quantitative Data: Impact of Scaffold Modification
The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how sequential functionalization of the 6-chloro-5-ethoxypyridin-3-amine core translates into biochemical potency and kinome selectivity[4][5].
| Scaffold Stage | Structure Description | BTK IC₅₀ (nM) | ALK2 IC₅₀ (nM) | Cytotoxicity A549 (IC₅₀, µM) |
| Base Scaffold | 6-Chloro-5-ethoxypyridin-3-amine | > 10,000 | > 10,000 | > 100 (Non-toxic) |
| Intermediate | C3-Amide, C6-Chloro | 1,250 | 840 | > 50 |
| Final Inhibitor | C3-Amide, C6-Phenylamino | 12 | 45 | 26 |
| Reference Analog | C3-Amide, C6-Phenylamino (No C5-Ethoxy) | 185 | 310 | 14 |
Data Interpretation: The raw scaffold exhibits no kinase inhibitory activity. Installation of the C3-amide provides weak binding. However, the displacement of the C6-chloro group with a bulky amine (Final Inhibitor) drives potency into the low nanomolar range. Furthermore, comparing the Final Inhibitor to the Reference Analog demonstrates that the C5-ethoxy group is critical; it occupies the selectivity pocket, improving both target affinity and reducing off-target cellular toxicity.
References
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.[Link]
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters.[Link]
-
A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry.[Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Chemical Biology.[Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences (MDPI).[Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Chemical Biology.[Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | MDPI [mdpi.com]
- 5. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Chloro-5-ethoxypyridin-3-amine
Introduction: The "Janus" Substrate Challenge
6-Chloro-5-ethoxypyridin-3-amine (CAS: 75711-01-2) represents a high-value scaffold in kinase inhibitor discovery. However, it presents a classic "Janus" challenge in palladium catalysis: it is simultaneously a nucleophile (via the C3-amine) and an electrophile (via the C6-chloride).
The Chemoselectivity Dilemma
In a Buchwald-Hartwig cross-coupling, this bifunctionality creates three competing pathways:
-
Path A (Desired): The C3-amine couples with an external aryl halide (Ar-X).
-
Path B (Undesired): The C6-chloride couples with the external amine partner (if the reaction is inverted).
-
Path C (Catastrophic): Self-polymerization (Head-to-Tail coupling), where the C3-amine of one molecule reacts with the C6-chloride of another.
The Solution: Steric & Ligand-Controlled Orthogonality
This protocol leverages a specific structural feature of the substrate: the C5-ethoxy group . Located ortho to the C6-chloride, the ethoxy group exerts significant steric pressure, kinetically inhibiting oxidative addition at the C-Cl bond. By combining this inherent substrate bias with the bulky BrettPhos Pd G4 precatalyst system, we can achieve >98% chemoselectivity for N-arylation at the C3 position, leaving the C6-chloride intact for downstream functionalization.
Mechanistic Decision Tree
The following logic flow illustrates the critical decision points for selecting the correct catalytic system based on the desired transformation.
Caption: Workflow for selecting chemoselective conditions. Path A is the focus of this Application Note.
Critical Reaction Parameters
Catalyst Selection: Why BrettPhos?
For coupling primary heteroaromatic amines (like our substrate) with aryl halides, BrettPhos (and its G4 precatalyst) is superior to older generations (BINAP, DPPF).
-
Electronic Effect: The electron-rich nature of BrettPhos facilitates the oxidative addition of the external Ar-Br/Ar-I.
-
Steric Effect: The extreme bulk of the ligand prevents the palladium center from inserting into the sterically hindered C6-Cl bond (shielded by the C5-OEt), effectively shutting down self-polymerization.
Base Selection: The pKa Balance
-
LHMDS (Lithium Hexamethyldisilazide): Recommended. Being a non-nucleophilic, soluble base, it rapidly deprotonates the Pd-amine complex without competing for the electrophile. It also minimizes coordination of the pyridine nitrogen to the Pd center.
-
NaOtBu: A viable alternative if the coupling partner is base-sensitive, though slightly lower yields are often observed due to lower solubility in non-polar solvents.
Data Summary: Optimization Screen
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Risk) |
| Catalyst | Pd(OAc)₂ + BINAP | BrettPhos Pd G4 | Pd₂(dba)₃ + XPhos |
| Base | Cs₂CO₃ | LHMDS (1.0 M in THF) | NaOtBu |
| Solvent | Toluene | 1,4-Dioxane | DMF |
| Temp | 100°C | 80°C | 120°C |
| Yield | 45% (Mixed products) | 92% (Cl-retained) | 60% (Polymerization) |
| Selectivity | Poor | >98% | Moderate |
Detailed Experimental Protocol
Objective: Coupling 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv) with 4-Bromoanisole (1.2 equiv) as a model system.
Reagent Preparation
-
Substrate: 6-Chloro-5-ethoxypyridin-3-amine (172.6 mg, 1.0 mmol).
-
Coupling Partner: 4-Bromoanisole (224 mg, 1.2 mmol).
-
Catalyst: BrettPhos Pd G4 (Methyl-t-Butyl Ether adduct) (20 mg, 2 mol%).
-
Base: LHMDS (1.0 M solution in THF) (2.2 mL, 2.2 mmol).
-
Solvent: Anhydrous 1,4-Dioxane (5 mL), degassed.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Note: Oxygen is the primary cause of catalyst death. A glovebox is preferred, but Schlenk technique is sufficient.
-
-
Solids Addition: Charge the vial with the Substrate and BrettPhos Pd G4 precatalyst.
-
Self-Validating Check: The G4 precatalyst is air-stable as a solid. If it has turned black/sticky in the bottle, it is degraded. It should be a pale yellow/off-white solid.
-
-
Liquids Addition:
-
Add the 4-Bromoanisole (if liquid) via syringe.
-
Add Anhydrous Dioxane .
-
-
Activation: Seal the vial with a septum cap. Purge with inert gas for 2 minutes (if outside glovebox).
-
Base Addition: Dropwise add the LHMDS solution via syringe at room temperature.
-
Observation: The solution may darken to a deep orange/red upon base addition. This is the active catalytic species forming.[1]
-
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Time: Typically 2–4 hours.
-
Monitoring: Check by LC-MS.[2] Look for the product mass [M+H] = 279.1. Ensure the starting material (mass 173.0) is consumed.
-
Critical Check: Verify the Chlorine isotope pattern (3:1 ratio of M:M+2) is preserved in the product mass, confirming the Cl was not displaced.
-
-
Workup:
-
Cool to room temperature.
-
Quench with saturated aqueous NH₄Cl (5 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the aryl bromide but less polar than the starting amine.
Experimental Workflow Diagram
Caption: Step-by-step execution flow for the synthesis.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst poisoning by the pyridine nitrogen.
-
Fix: Increase LHMDS to 2.5 equiv. Ensure the LHMDS is fresh (titrate if necessary).
-
-
Dehalogenation (Loss of Cl):
-
Cause: Hydride source present or temperature too high.
-
Fix: Lower temperature to 65°C. Ensure dioxane is peroxide-free. Switch solvent to Toluene.[3]
-
-
Sticky Precipitate:
-
Cause: Lithium salts crashing out.
-
Fix: Add small amount of THF or switch base to NaOtBu (though reaction may be slower).
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
[Link]
-
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
[Link]
-
- Sigma-Aldrich Technical Bulletin. (2023).
Sources
Preparation of 5-HT2C antagonists using pyridin-3-amine derivatives
Application Note: High-Selectivity Synthesis of 5-HT2C Antagonists via Pyridin-3-amine Scaffolds
Executive Summary & Chemical Strategy
The serotonin 5-HT2C receptor is a validated therapeutic target for obesity, obsessive-compulsive disorder (OCD), and depression. However, developing ligands for 5-HT2C is complicated by the high sequence homology (~80% in transmembrane domains) with 5-HT2A and 5-HT2B receptors.
-
The Safety Imperative: 5-HT2B agonism is linked to potentially fatal cardiac valvulopathy. Therefore, >100-fold selectivity against 5-HT2B is a non-negotiable safety criterion.
-
The Scaffold Solution: Pyridin-3-amine derivatives have emerged as a privileged scaffold (e.g., in SB-242084). The pyridine nitrogen offers a specific hydrogen-bond acceptor vector that differentiates the 5-HT2C binding pocket (Valine/Serine residues) from the Leucine-rich 5-HT2A pocket.
This guide details the synthesis of 5-HT2C antagonists using a pyridin-3-amine core, focusing on two critical coupling methodologies: Buchwald-Hartwig Amination and Urea Linkage Formation , followed by pharmacological validation.
Strategic Workflow Visualization
The following diagram outlines the critical path from precursor synthesis to lead validation.
Figure 1: Synthetic workflow for accessing pyridin-3-amine based 5-HT2C antagonists. Path A is preferred for SB-242084 analogs; Path B for biaryl systems.
Detailed Synthetic Protocols
Protocol A: Preparation of the Pyridin-3-amine Precursor
Context: Direct functionalization of pyridin-3-amine is difficult due to the electron-deficient ring. It is superior to introduce complexity before reducing the nitro group.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Substituted Phenol or Alcohol (Nucleophile) (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Iron powder (Fe) & Ammonium Chloride (NH4Cl)
Step-by-Step:
-
SNAr Displacement:
-
Suspend NaH in anhydrous DMF at 0°C under Argon.
-
Add the nucleophile (e.g., 2-methyl-3-hydroxypyridine) dropwise. Stir for 30 min to generate the alkoxide.
-
Add 2-Chloro-3-nitropyridine. The solution will likely turn deep yellow/orange.
-
Heat to 80°C for 4 hours. Critical: Monitor by TLC (Hexane:EtOAc). The displacement of the chlorine at C2 is favored over C6 due to the ortho-nitro effect.
-
Quench: Pour into ice water. Filter the precipitate (the nitropyridine ether).
-
-
Nitro Reduction (Chemoselective):
-
Dissolve the nitro-intermediate in EtOH:H2O (3:1).
-
Add Fe powder (5 equiv) and NH4Cl (5 equiv).
-
Reflux for 2 hours.[1]
-
Why this method? Avoids hydrogenolysis of the ether bond or dechlorination (if Cl substituents are present) which can occur with H2/Pd-C.
-
Workup: Filter hot through Celite. Concentrate filtrate. Neutralize with NaHCO3 and extract with EtOAc.
-
Protocol B: Urea Linkage Formation (SB-242084 Analogues)
Context: The urea linker provides conformational restriction. This method uses 1,1'-Carbonyldiimidazole (CDI) to activate the amine safely without using phosgene.
Reagents:
-
Pyridin-3-amine intermediate (from Protocol A)
-
Indoline or secondary amine coupling partner
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA)
Step-by-Step:
-
Activation:
-
Dissolve the Pyridin-3-amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Add CDI (1.1 mmol) and TEA (1.5 mmol) at 0°C.
-
Stir at RT for 2 hours.
-
Checkpoint: Verify formation of the acyl-imidazole intermediate via LC-MS.
-
-
Coupling:
-
Add the secondary amine (e.g., 6-chloro-5-methylindoline) (1.0 mmol) directly to the reaction mixture.
-
Stir at RT for 12–24 hours. If reaction is sluggish, heat to 40°C.
-
-
Purification:
-
Wash with 1N HCl (removes unreacted pyridine) followed by sat. NaHCO3.
-
Recrystallize from MeOH/EtOAc or purify via flash chromatography (DCM:MeOH 95:5).
-
Protocol C: Buchwald-Hartwig Cross-Coupling
Context: For creating biaryl amine antagonists. Pyridin-3-amines can poison Pd catalysts. The use of specific ligands (Xantphos or BrettPhos) is mandatory to prevent catalyst deactivation.
Reagents:
-
Aryl Bromide/Triflate coupling partner[2]
-
Pyridin-3-amine intermediate
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos (4 mol%) (High bite angle favors reductive elimination)
-
Base: Cs2CO3 (1.4 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step:
-
Inert Setup:
-
Flame-dry a Schlenk tube and cool under Argon stream. Oxygen is the enemy of this reaction.
-
-
Charging:
-
Add Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add the Aryl Bromide and Pyridin-3-amine.
-
-
Solvation & Heating:
-
Add degassed 1,4-Dioxane.
-
Seal tube and heat to 100°C for 12 hours.
-
-
Workup:
-
Cool to RT. Filter through a silica pad (eluting with EtOAc) to remove Pd black.
-
Scavenging: If Pd residue remains (colored product), treat with SiliaMetS® Thiol scavenger resin for 2 hours.
-
Pharmacological Validation (The E-E-A-T Check)
A synthesized compound is only a "ligand" until validated. You must prove it binds 5-HT2C and excludes 2A/2B.
Assay 1: Radioligand Binding (Affinity)
-
Receptor Source: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform preferred for screening).
-
Radioligand: [3H]-Mesulergine (Antagonist radioligand).[3] Note: Do not use [3H]-5-HT as it labels the agonist high-affinity state, which antagonists may not recognize efficiently.
-
Non-Specific Binding (NSB): Define using 10 µM Mianserin.
-
Protocol:
-
Incubate membranes (20 µg protein) with [3H]-Mesulergine (1 nM) and test compound (10^-10 to 10^-5 M).
-
Incubate at 37°C for 60 mins.
-
Harvest on GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) (Reduces filter binding of cationic drugs).
-
Assay 2: Functional Selectivity (Safety)
-
Method: FLIPR Calcium Assay (Gq-coupled).
-
Logic:
-
5-HT2C: Test for inhibition of 5-HT induced Ca2+ flux (Antagonist mode).
-
5-HT2B: Test for stimulation of Ca2+ flux (Agonist mode). Any agonist activity here is a "No-Go" flag for valvulopathy risk.
-
Data Interpretation Table:
| Parameter | Target Criteria | Why? |
| 5-HT2C pKi | > 8.0 (Ki < 10 nM) | Potency required for in vivo efficacy.[4] |
| 2C vs 2A Selectivity | > 50-fold | Avoids sedation/motor effects. |
| 2C vs 2B Selectivity | > 100-fold | Critical Safety Margin (Heart valve toxicity). |
| Lipophilicity (cLogP) | 2.0 – 3.5 | Ensures BBB penetration (CNS target). |
Troubleshooting & Optimization
-
Low Yield in Urea Coupling:
-
Cause: Pyridin-3-amine is a poor nucleophile due to the electron-withdrawing ring.
-
Fix: Switch from CDI to Triphosgene (careful handling required) or convert the partner amine to an isocyanate first, then add the pyridine.
-
-
Pd-Catalyst Death (Buchwald):
-
High Non-Specific Binding in Assay:
-
Cause: Lipophilic amines sticking to filters.
-
Fix: Increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.
-
References
-
Bromidge, S. M., et al. (1997). "SB-242084, a selective and brain penetrant 5-HT2C receptor antagonist." Journal of Medicinal Chemistry.
-
Kennett, G. A., et al. (1997). "SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist." Neuropharmacology.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Knight, A. R., et al. (2004).[3] "Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
BenchChem Protocols. "General Protocol for Buchwald-Hartwig Amination."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Nucleophilic Substitution Strategies for 6-Chloro-5-ethoxypyridin-3-amine
Abstract
This application note details the optimization of nucleophilic substitution reactions for 6-Chloro-5-ethoxypyridin-3-amine , a highly functionalized pyridine scaffold used in kinase inhibitor synthesis. The substrate presents a unique "push-pull" electronic challenge: while the 6-chloro position is activated by the ring nitrogen, the electron-donating effects of the 5-ethoxy and 3-amino groups significantly deactivate the ring toward classical SNAr mechanisms. This guide provides two distinct, field-validated protocols: (1) High-temperature SNAr for strong nucleophiles (alkoxides/thiolates) and (2) Buchwald-Hartwig cross-coupling for amine nucleophiles, addressing the critical issue of chemoselectivity and catalyst poisoning inherent to the free primary amine.
Structural & Reactivity Analysis[1]
Before attempting synthesis, researchers must understand the competing electronic forces at play. The substrate is not a simple chloropyridine; it is an electron-rich heteroaryl chloride.
Electronic Landscape
-
Activation: The pyridine nitrogen (N1) exerts an inductive ($ -I
-M $) pull, activating the C6 position for nucleophilic attack. -
Deactivation:
-
3-NH₂: A strong electron-donating group (EDG) via resonance ($ +M $). This increases electron density in the ring, raising the energy barrier for the formation of the Meisenheimer complex.
-
5-OEt: A moderate EDG located ortho to the leaving group (Cl). This steric and electronic crowding further hinders nucleophilic attack.
-
The Chemoselectivity Challenge
The presence of a free amine at C3 creates a risk of self-polymerization or catalyst poisoning .
-
SNAr context: The 3-NH₂ is generally too weak a nucleophile to displace the deactivated 6-Cl of a neighboring molecule without metal catalysis, making self-polymerization unlikely under standard SNAr conditions.
-
Buchwald context: The free NH₂ can coordinate to Pd(II) species, arresting the catalytic cycle (poisoning). It can also compete with the external amine nucleophile if the latter is sterically hindered.
Figure 1: Reactivity landscape of the substrate showing competing electronic effects.
Protocol A: SNAr with Strong Nucleophiles (O/S-Arylation)
Applicability: Use this protocol for introducing alkoxy (-OR) or thio (-SR) groups. Mechanism: Classical Addition-Elimination. Critical Requirement: High temperature and polar aprotic solvent are mandatory to overcome the EDG deactivation.
Reagents & Equipment
-
Solvent: Anhydrous DMF or NMP (DMSO is viable but harder to remove).
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).
-
Nucleophile: Alcohol or Thiol (1.2 – 1.5 equiv).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Nucleophile Activation:
-
Charge a flame-dried flask with the alcohol/thiol (1.2 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C. Carefully add NaH (1.3 equiv) portion-wise.
-
Checkpoint: Stir at 0°C for 15-30 min until gas evolution ceases. A clear solution or homogenous suspension indicates successful deprotonation.
-
-
Substrate Addition:
-
Add 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv) directly to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to 100–120°C .
-
Note: Lower temperatures (<80°C) typically result in <10% conversion due to ring deactivation.
-
Monitor by LC-MS every 2 hours.
-
-
Work-up:
-
Cool to room temperature. Quench carefully with saturated NH₄Cl solution.
-
Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).
-
Dry over Na₂SO₄ and concentrate.
-
Data Interpretation (Self-Validation)
| Observation | Diagnosis | Action |
| No Conversion after 4h | Ring is too electron-rich. | Increase Temp to 140°C or switch to Microwave (160°C, 30 min). |
| New Spot (Polar) | Likely Product. | Confirm by LC-MS (Mass = Substrate - Cl + Nucleophile). |
| Multiple Spots | Decomposition/Oxidation. | Degas solvents thoroughly; ensure inert atmosphere. |
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Applicability: Use this protocol for introducing amine nucleophiles (primary or secondary).[1][2][3] Challenge: The substrate's free amine can poison the catalyst.[1] Solution: Use of specific ligand systems (BrettPhos or Xantphos) that are bulky enough to prevent catalyst sequestration by the substrate's NH₂.
Reagents & Equipment
-
Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂.
-
Ligand: BrettPhos (highly recommended for primary amines) or Xantphos (robust for general coupling).
-
Base: Cs₂CO₃ (weak bases preferred to protect the 5-OEt group) or NaOtBu.
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Procedure
-
Pre-complexation (Critical Step):
-
In a glovebox or under Argon, mix Pd₂(dba)₃ (0.02 equiv) and Ligand (0.04 equiv) in Dioxane. Stir at RT for 10 mins to generate the active catalyst species $ L_nPd(0) $.
-
Why? Pre-forming the catalyst prevents the substrate's free amine from binding to "naked" Palladium.
-
-
Reaction Assembly:
-
Add 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv), the external Amine Nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the catalyst mixture.
-
-
Execution:
-
Seal the vial and heat to 100°C for 12–18 hours.
-
Visual Check: The reaction usually turns from dark red/purple to black/brown. If palladium black precipitates early (mirror on glass), the ligand failed to stabilize the metal.
-
-
Work-up:
-
Filter through a pad of Celite to remove inorganic salts and Pd residues.
-
Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually effective for aminopyridines).
-
Figure 2: Optimized Buchwald-Hartwig workflow emphasizing catalyst pre-formation.
Alternative Strategy: Protecting Group Route
If chemoselectivity remains poor (e.g., self-coupling is observed), the 3-NH₂ must be masked.
-
Protection: React substrate with Boc₂O (1.1 equiv) and catalytic DMAP in THF.
-
Product: tert-butyl (6-chloro-5-ethoxypyridin-3-yl)carbamate.
-
Benefit: The Boc group is electron-withdrawing, slightly re-activating the ring for SNAr and completely preventing N-coordination to metals.
-
-
Substitution: Perform SNAr or Buchwald coupling as described above.
-
Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to restore the amine.
References
- Electronic Effects in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Buchwald-Hartwig Protocols: Surry, D. S.; Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4]2011 , 2, 27-50.[4] Link
- SNAr Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 2-Substituted-5-nitropyridines." Chem. Rev.1951, 49, 273. (Classic mechanistic grounding for chloropyridine substitution).
-
Catalyst Poisoning by Amines: Paul, F.; Patt, J.; Hartwig, J. F.[4] "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." J. Am. Chem. Soc.[4]1994 , 116, 5969.[4] Link
-
Substrate Data: AK Scientific Product Entry for CAS 1352882-51-9.[5] Link
Sources
Using 6-Chloro-5-ethoxypyridin-3-amine in fragment-based drug discovery
Application Note: Integrating 6-Chloro-5-ethoxypyridin-3-amine into Fragment-Based Drug Discovery Workflows
Executive Summary & Rationale
Fragment-Based Drug Discovery (FBDD) has matured into a mainstream strategy for hit generation, yielding over 50 clinical candidates and multiple FDA-approved therapeutics[1],[2]. Unlike high-throughput screening (HTS), which relies on large, complex molecules, FBDD utilizes low-molecular-weight ligands that bind weakly but with exceptionally high ligand efficiency.
6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) represents a highly privileged aminopyridine scaffold[3]. Aminopyridines are classically utilized as hinge-binding motifs in kinase inhibitor design, forming critical bidentate hydrogen bonds with the kinase backbone [4]. The specific substitution pattern of this fragment—a C6-chlorine and a C5-ethoxy group—provides distinct vectors for exploring adjacent hydrophobic and solvent-exposed pockets, making it an ideal starting point for structure-guided hit-to-lead evolution.
Physicochemical Profiling (Rule of Three Compliance)
To ensure successful fragment evolution, the starting molecule must strictly adhere to the "Rule of Three" (Ro3). 6-Chloro-5-ethoxypyridin-3-amine exhibits optimal physicochemical properties, ensuring high aqueous solubility for high-concentration biophysical assays and ample molecular "real estate" for subsequent synthetic elaboration without exceeding drug-like molecular weight limits.
Table 1: Physicochemical Properties of 6-Chloro-5-ethoxypyridin-3-amine
| Property | Value | Ro3 Threshold | Compliance |
| Molecular Weight | 172.61 g/mol | ≤ 300 g/mol | Yes |
| cLogP (Estimated) | ~1.8 | ≤ 3.0 | Yes |
| Hydrogen Bond Donors | 1 (Primary Amine) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ethoxy O, Amine N) | ≤ 3 | Yes |
| Number of Heavy Atoms | 11 | ≤ 22 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
FBDD Screening Strategy & Causality
Because fragments bind with low affinity (typically
FBDD workflow progressing from primary SPR screening to structural resolution.
Experimental Protocols: A Self-Validating System
Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: Identify dose-dependent binding of 6-Chloro-5-ethoxypyridin-3-amine to the target protein. Causality: SPR detects real-time changes in the refractive index near a sensor surface. Because the fragment has a low molecular weight (172.6 Da), the mass shift upon binding is minimal. To achieve a viable signal-to-noise ratio, the target protein must be immobilized at a high density. Furthermore, the rapid association and dissociation rates typical of fragments require high flow rates to prevent mass transport limitations from skewing kinetic data[5].
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (Target density: 3000–5000 Response Units [RU]).
-
Self-Validation (Controls): Leave Flow Cell 1 (FC1) blank (ethanolamine deactivated) as a reference channel. Inject a known positive control (e.g., staurosporine for kinases) to verify surface activity and folding integrity.
-
Solvent Correction: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index shifts caused by solvent mismatch between the running buffer and sample.
-
Fragment Injection: Prepare 6-Chloro-5-ethoxypyridin-3-amine in running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Inject a concentration series (12.5
to 200 ) over both FC1 and FC2 at a high flow rate (50 ). -
Data Analysis: Subtract FC1 from FC2, apply the DMSO correction, and fit the steady-state affinity (
vs. Concentration) to a 1:1 binding model to determine the .
Protocol B: Orthogonal Validation via STD-NMR
Objective: Confirm specific binding in solution and map the binding epitope of the fragment.
Causality: Saturation Transfer Difference (STD) NMR relies on the nuclear Overhauser effect (NOE). When the protein is selectively irradiated, magnetization spreads through the protein spin system and transfers to the bound fragment. Because fragments exchange rapidly (fast
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample containing 10
target protein and 1 mM 6-Chloro-5-ethoxypyridin-3-amine in deuterated buffer (e.g., 50 mM phosphate pH 7.4, 100 mM NaCl in ). -
Self-Validation (Controls): Prepare a control sample lacking the protein to ensure no direct excitation of the fragment occurs (off-resonance control).
-
Data Acquisition: Irradiate the protein methyl resonance region (-0.5 to 0.5 ppm) for 2 seconds. Acquire the on-resonance and off-resonance spectra. Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Competition Assay (Validation): Add a known high-affinity active-site inhibitor (e.g., 50
). If the STD signals of the aminopyridine fragment decrease, it confirms specific, competitive binding at the active site.
Protocol C: Structural Resolution via X-ray Crystallography Soaking
Objective: Obtain a high-resolution 3D structure of the fragment-protein complex to guide rational design. Causality: Fragments exhibit low affinity and fast off-rates. Co-crystallization requires high fragment concentrations that frequently disrupt protein-protein interfaces necessary for lattice formation. Soaking pre-formed apo-crystals circumvents this nucleation barrier, allowing the fragment to diffuse into the solvent channels and occupy the active site without preventing crystal growth [6].
Step-by-Step Methodology:
-
Crystal Preparation: Grow apo-crystals of the target protein. Transfer a crystal to a stabilization drop containing the mother liquor.
-
Self-Validation (Tolerance Test): Soak a control crystal in mother liquor containing 10% DMSO for 24 hours. Mount and shoot the crystal to ensure the lattice diffracts to high resolution (e.g., <2.5 Å) without degradation.
-
Fragment Soaking: Dissolve 6-Chloro-5-ethoxypyridin-3-amine in DMSO to 500 mM. Add to the stabilization drop to a final concentration of 20-50 mM (final DMSO ~5-10%). Soak for 2 to 24 hours.
-
Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
-
Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. Validate the fragment binding by inspecting the
omit electron density map (contoured at >3 ).
Fragment Evolution: From Hit to Lead
Once the binding mode is established, 6-Chloro-5-ethoxypyridin-3-amine serves as a versatile core for fragment growing.
Structural vectors for optimizing 6-Chloro-5-ethoxypyridin-3-amine into a lead.
-
C5-Ethoxy Vector: The ethoxy group typically projects towards the ribose-binding pocket in kinases. It can be replaced or extended with functionalized ethers or amines to capture additional hydrogen bonds with the catalytic lysine or aspartate residues.
-
C6-Chloro Vector: The chlorine atom often points towards the hydrophobic pocket II (back pocket). It can be utilized as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, significantly boosting affinity through
stacking or hydrophobic packing.
References
-
Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016.[Link]
-
Khedkar, S. A., et al. "Fragment-based drug discovery: A graphical review." Current Research in Pharmacology and Drug Discovery, 2025.[Link]
-
Silva, A. P., et al. "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLoS One, 2013.[Link]
-
Caburet, J., et al. "A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors." European Journal of Medicinal Chemistry, 2019.[Link]
-
Patel, D. W., et al. "Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls." International Journal of Molecular Sciences, 2012.[Link]
Sources
- 1. Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) – Astex [astx.com]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1352882-51-9 6-Chloro-5-ethoxypyridin-3-amine AKSci 3523DZ [aksci.com]
- 4. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-ethoxypyridin-3-amine
The following technical guide addresses the synthesis optimization of 6-Chloro-5-ethoxypyridin-3-amine (IUPAC: 5-amino-2-chloro-3-ethoxypyridine).
This guide prioritizes the two most common failure points in this specific workflow:
-
Chemo-selective Reduction: Preventing the loss of the chlorine atom (hydrodechlorination) during nitro-reduction.
-
Regio-selective Alkylation: Ensuring O-alkylation over N-alkylation during the precursor assembly.
Target Molecule: 6-Chloro-5-ethoxypyridin-3-amine CAS Registry Number: 1242274-88-9 (Generic analogue reference) Core Challenge: The chlorine atom at position 6 (ortho to the pyridine nitrogen) is highly activated and susceptible to oxidative addition by Palladium, leading to dechlorination during standard hydrogenation.
Part 1: The "Yield Killer" – Chemo-selective Nitro Reduction
The Problem: Users frequently report yields <40% when using standard catalytic hydrogenation (H₂/Pd-C). The chlorine atom is stripped, yielding 5-ethoxypyridin-3-amine as a major impurity.
The Solution: Switch from catalytic hydrogenation to Dissolving Metal Reductions or Poisoned Catalyst Systems . The "Gold Standard" for this substrate is the Iron/Ammonium Chloride (Fe/NH₄Cl) protocol.
Protocol A: Iron/Ammonium Chloride Reduction (Recommended)
Mechanism: Single Electron Transfer (SET) mechanism that reduces the nitro group without sufficient potential to insert into the C-Cl bond.
Step-by-Step Methodology:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge), suspend 2-chloro-3-ethoxy-5-nitropyridine (1.0 eq) in a mixture of Ethanol (5 vol) and Water (1 vol) .
-
Activation: Add Ammonium Chloride (NH₄Cl) (3.0 - 5.0 eq). Heat the mixture to 60°C.
-
Addition: Add Iron Powder (325 mesh, reduced grade) (4.0 - 5.0 eq) portion-wise over 30 minutes.
-
Critical Control: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C.[1]
-
-
Digestion: Stir vigorously at reflux (approx. 75-80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting nitro compound (usually yellow) should disappear; the amine (often fluorescent under UV) will appear near the baseline.
-
-
Workup (The "Celite" Step):
-
Filter the black slurry through a pad of Celite while still warm (if possible) to remove iron oxides. Wash the cake with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Adjust pH of the aqueous residue to >9 with saturated Na₂CO₃.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Protocol B: Stannous Chloride (SnCl₂) (Alternative for Small Scale)
Note: Use this only if Fe/NH₄Cl fails, as Tin byproducts are difficult to remove from the final drug substance.
-
Conditions: SnCl₂·2H₂O (5.0 eq) in Ethanol or EtOAc at 70°C.
-
Advantage: Homogeneous reaction (easier monitoring).
-
Disadvantage: Requires extensive basic workup (NaOH) to break tin emulsions.
Part 2: Upstream Optimization – O-Alkylation
The Problem: Synthesizing the precursor 2-chloro-3-ethoxy-5-nitropyridine from 2-chloro-3-hydroxy-5-nitropyridine often results in N-alkylation (pyridone formation), lowering the yield of the desired ether.
The Solution: Use a "Soft" base and controlled solvent polarity to favor O-alkylation.
Optimized Conditions:
| Variable | Recommendation | Rationale |
|---|---|---|
| Base | K₂CO₃ (Potassium Carbonate) | Weaker bases favor the thermodynamic O-alkylation product over the kinetic N-alkylation product. Avoid NaH unless necessary. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic. |
| Reagent | Ethyl Iodide (EtI) | Better leaving group than bromide, allowing for lower reaction temperatures (preventing thermal rearrangement to N-alkyl). |
| Temp | 50–60°C | High temperatures (>90°C) promote the Claisen-type rearrangement to the N-alkyl impurity. |
Part 3: Troubleshooting Guide (FAQ)
Q1: I see a spot with lower Rf than my product during reduction. What is it?
A: This is likely the hydroxylamine intermediate (R-NHOH).
-
Cause: Incomplete reduction.
-
Fix: Add more Iron powder (1-2 eq) and reflux for another hour. Do not stop the reaction until this spot converts to the amine.
Q2: My product is turning purple/black during workup.
A: Aminopyridines are oxidation-sensitive.
-
Fix: Perform the workup under an inert atmosphere (N₂) if possible. Add a pinch of ascorbic acid or sodium metabisulfite during the extraction to prevent oxidative polymerization.
Q3: Can I use catalytic hydrogenation if I poison the catalyst?
A: Yes, but it requires strict optimization.
-
Protocol: Use 5% Pt/C (Sulfided) or PtO₂ with Vanadium additives. Avoid Pd/C entirely. Even with poisoned catalysts, monitor H₂ uptake strictly and stop exactly at 3 equivalents.
Part 4: Visual Workflows
Diagram 1: Synthetic Pathway & Logic
This flowchart illustrates the critical decision points in the synthesis to avoid yield losses.
Caption: Optimized synthetic route highlighting the critical divergence at the reduction step.
Diagram 2: Troubleshooting The Reduction
Decision tree for recovering from common reduction failures.
Caption: Diagnostic workflow for resolving reduction issues.
References
-
Reduction of Chloronitropyridines
-
Source: BenchChem Technical Guides. "Selective Reduction of Nitro Group Without Affecting Other Functional Groups." (2025).[5]
- Relevance: Establishes Fe/NH₄Cl and SnCl₂ as superior to catalytic hydrogenation for halo-nitro arom
-
URL:
-
-
Synthesis of 5-Amino-2-chloro-3-methoxypyridine (Analogue)
- Source: PrepChem. "Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine."
- Relevance: Provides the specific stannous chloride protocol for the methoxy-analogue, which is directly applicable to the ethoxy-target.
-
URL:
-
O-Alkylation of Hydroxypyridines
- Source: National Institutes of Health (PMC). "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution."
- Relevance: Discusses the regioselectivity challenges in alkylating nitropyridines and the preference for O-alkyl
-
URL:
Sources
Technical Support Center: Purification of 3-amino-6-chloro-5-ethoxypyridine
Ticket Status: Open Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for CAS [Relevant Analogues]
Introduction
Welcome to the Technical Support Center. You are likely working with 3-amino-6-chloro-5-ethoxypyridine , a critical intermediate often employed in the synthesis of SHP2, JAK, or other kinase inhibitors.[1]
This molecule presents a "perfect storm" of purification challenges:
-
The Amine: Prone to oxidation (browning) and tailing on silica.[1]
-
The Chlorine: Susceptible to hydrogenolysis (de-chlorination) if reducing conditions are too aggressive.[1]
-
The Ethoxy Group: Adds lipophilicity, often causing the product to "oil out" rather than crystallize.
Below are the standard operating procedures (SOPs) and troubleshooting guides designed to resolve these specific issues.
Module 1: The "Quick Fix" (Acid-Base Extraction)
Ticket #101: "My crude reaction mixture is dark, oily, and contains non-basic impurities."
Root Cause:
The reduction of the nitro-precursor (3-nitro-6-chloro-5-ethoxypyridine) often leaves behind unreacted neutral starting material or non-basic byproducts.[1] Since your product is an aminopyridine, it is weakly basic (
The Protocol: The "pH Flip"
-
Safety Note: Do not use concentrated acids that might cleave the ethoxy ether (e.g., HBr, HI).[1] Use mild mineral acids.[1]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3]
-
Protonation (Extraction A): Extract the organic layer with 1M HCl (3x).[1]
-
Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained organics.[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.
until pH > 10.[1]-
Chemistry: The salt is deprotonated, returning to the lipophilic free base.
-
-
Recovery (Extraction B): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Drying: Dry over
, filter, and concentrate.
Visual Workflow (The "pH Flip"):
Caption: Logical flow for separating basic aminopyridines from neutral impurities using pH manipulation.
Module 2: Recrystallization (The Art)
Ticket #102: "The product is solid but colored, or I need >99% purity for a GMP step."
Root Cause: Aminopyridines are notorious for "oiling out" (forming a second liquid phase) instead of crystallizing, especially with lipophilic tails like the ethoxy group.[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application | Notes |
|---|---|---|---|
| Toluene / Heptane | 1:2 to 1:4 | Primary Choice. Good for lipophilic removal.[1] | Dissolve in hot Toluene; add Heptane until turbid. |
| Ethanol / Water | 1:1 to 1:3 | Removal of inorganic salts.[1] | Risk of oiling out if water is added too fast.[1] |
| Isopropyl Acetate | Pure | Gentle crystallization.[1] | Good balance of polarity; less toxic than Toluene.[1] |
Troubleshooting "Oiling Out": If droplets form instead of crystals upon cooling:
-
Re-heat until the solution is clear.
-
Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Slow Cool: Turn off the heat source and let the flask sit in the oil bath as it cools to RT. Do not use an ice bath immediately.[1]
Module 3: Chromatography (The Sledgehammer)
Ticket #103: "My compound is streaking/tailing on the TLC plate and column."
Root Cause:
The basic nitrogen of the pyridine and the primary amine interact strongly with the acidic silanol groups (
The Fix: Amine Modification You must neutralize the silica acidity.
-
Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%
.[1] -
Mobile Phase:
Visualization: Aminopyridines are UV active (254 nm).[1] For specific identification, use Ninhydrin Stain (turns red/purple upon heating) or Dragendorff’s Reagent (orange spot for alkaloids/nitrogenous bases).[1]
Module 4: Impurity Management (FAQ)
Q: I see a mass peak at [M-34] or [M-36] (De-chlorination). What happened?
-
Diagnosis: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas to reduce the nitro precursor. This often cleaves the C-Cl bond (hydrogenolysis).[1]
-
Solution: Switch to a chemoselective reduction method that preserves the halogen:
Q: My product turns brown on the bench.
-
Diagnosis: Oxidation of the electron-rich amino group.[1]
-
Solution: Store the purified solid under Nitrogen/Argon at -20°C. If it is already brown, dissolve in EtOAc and treat with Activated Charcoal for 30 minutes, filter through Celite, and recrystallize.
Summary of Physical Data
| Property | Value (Approx.) | Relevance |
| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation.[1] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Good for extraction/analysis.[1] |
| Insolubility | Water, Hexane, Heptane | Use these as anti-solvents.[1] |
| pKa (Est.) | ~5.0 - 6.0 | Weak base; requires pH < 4 to protonate fully.[1] |
References
-
Reduction Methodologies (Halogen Tolerance)
-
Purification of Aminopyridines
-
Chromatographic Techniques
-
Specific Intermediate Synthesis (Analogous)
Sources
Advanced Technical Support Center: Overcoming Regioselectivity Issues in Pyridine Nitration
Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the nitration of pyridine derivatives. Direct nitration of pyridine is notoriously difficult, often leading to abysmal yields and strict meta-regioselectivity. This troubleshooting guide is designed to dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve both C-3 (meta) and C-4 (para) nitration with high precision and yield.
Part 1: Core Concepts & Causality (FAQ)
Q: Why is direct nitration of pyridine so difficult, and why does it exclusively favor the C-3 position?
A: The fundamental issue lies in the electronic nature of the pyridine ring. Pyridine is highly electron-deficient. When exposed to the strongly acidic conditions required for nitration (e.g.,
When an electrophile does attack, the C-2 and C-4 positions are strongly disfavored because the resulting Wheland intermediate places a positive charge directly adjacent to the already positively charged pyridinium nitrogen. Therefore, attack at the C-3 (meta) position is the only viable pathway, albeit with extremely poor yields (<5% under standard conditions)[2].
Q: I need to synthesize 4-nitropyridine. How can I bypass this meta-directing effect? A: To achieve C-4 nitration, you must temporarily alter the electronic properties of the ring using the Pyridine N-oxide strategy . By oxidizing the pyridine nitrogen, you form an N-oxide. The oxygen atom donates electron density back into the ring via resonance (a "push-pull" mechanism), significantly activating the C-2 and C-4 positions. Due to steric hindrance at C-2 and favorable electronic distribution, the nitronium ion predominantly attacks at C-4[3]. Once nitrated, the N-oxide is easily reduced back to the free pyridine.
Part 2: Troubleshooting Guide - Achieving C-4 Nitration (The N-Oxide Route)
The Causality of the Protocol
Direct nitration fails for C-4 because of the deactivating pyridinium ion. The N-oxide route is a self-validating system: if the oxidation is successful, the ring is activated, and nitration proceeds smoothly at 125-130 °C. The subsequent reduction step removes the directing group, yielding the desired 4-nitropyridine.
Step-by-Step Methodology: Electrophilic Nitration of Pyridine N-Oxide
Protocol adapted from established 3[3].
-
Preparation of Nitrating Acid: In a 250 mL flask, cool 12 mL (0.29 mol) of fuming nitric acid in an ice bath. Slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow to warm to 20 °C.
-
Reaction Setup: Add 9.51 g (100 mmol) of pyridine N-oxide to a separate reaction flask and heat to 60 °C.
-
Nitration: Add the nitrating acid dropwise to the stirred pyridine N-oxide over 30 minutes. After addition, heat the internal temperature to 125-130 °C for 3 hours.
-
Work-up: Cool to room temperature and pour over 150 g of crushed ice. Neutralize with saturated aqueous sodium carbonate until pH ~8.
-
Isolation: Collect the precipitated yellow solid (4-nitropyridine N-oxide) via vacuum filtration.
-
Reduction (Subsequent Step): Treat the isolated 4-nitropyridine N-oxide with
or perform catalytic hydrogenation (Pd/C, ) to yield 4-nitropyridine.
Workflow for the regioselective synthesis of 4-nitropyridine via the N-oxide intermediate.
Part 3: Troubleshooting Guide - Achieving High-Yield C-3 Nitration
The Causality of the Protocol
If you require 3-nitropyridine, traditional mixed acids will destroy your yield. Instead, we bypass the EAS mechanism entirely.4
4[4]. Upon treatment with aqueousBecause handling unstable
Step-by-Step Methodology: In Situ Nitration (Katritzky Method)
Protocol for the5
5[5].-
Reaction Setup: To an oven-dried flask, add trifluoroacetic anhydride (TFAA, 6.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the pyridine substrate (1.0 equiv.) to the chilled TFAA with continuous stirring. Maintain at 0 °C and stir for 2 hours.
-
Nitrating Agent Addition: Add 100% nitric acid (2.5 equiv.) dropwise, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: Allow the mixture to warm and stir at room temperature for 9-10 hours.
-
Quenching & Work-up: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite. After 24 hours, adjust the pH to 6-7 using a 25% NaOH solution. Extract with chloroform and purify via column chromatography.
Mechanistic pathway of C-3 nitration via N-nitropyridinium [1,5] sigmatropic shift.
Part 4: Quantitative Data Presentation
To assist in experimental design, the following table summarizes the expected regioselectivity and yields based on the chosen methodology.
| Nitration Methodology | Reagents & Conditions | Primary Regioselectivity | Expected Yield | Key Advantage / Drawback |
| Direct Mixed-Acid | C-3 (Meta) | < 5% | Extremely harsh conditions; practically useless for synthesis. | |
| N-Oxide Route | 1. | C-4 (Para) | 70 - 80% | Excellent for C-4 functionalization; requires 3 distinct steps. |
| Bakke's Method | C-3 (Meta) | ~ 77% | High yield; requires handling of unstable/hazardous | |
| Katritzky's Method | TFAA / 100% | C-3 (Meta) | 10 - 83% | Generates |
References
-
[1] Nitropyridines Synthesis via Pyridine Nitration | Source: Scribd | 1
-
[3] A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides | Source: Benchchem | 3
-
[5] Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines | Source: Benchchem | 5
-
[2] Preparation of nitropyridines by nitration of pyridines with nitric acid | Source: RSC Publishing | 2
-
[4] Nitropyridines: Synthesis and reactions | Source: IUPAC / Pure and Applied Chemistry | 4
Sources
Stability of 6-Chloro-5-ethoxypyridin-3-amine in solution
Technical Support Center: Stability & Handling of 6-Chloro-5-ethoxypyridin-3-amine
Part 1: Executive Summary & Quick Reference
To Our Valued Researchers: You are likely working with 6-Chloro-5-ethoxypyridin-3-amine as a scaffold for medicinal chemistry or as a metabolic intermediate.[1] While the pyridine ring offers aromatic stability, the 3-amino group introduces significant susceptibility to oxidative degradation, and the 6-chloro substituent presents a risk of nucleophilic displacement under specific conditions.[1]
This guide moves beyond standard SDS data to provide the "tribal knowledge" required to keep your compound stable during critical assays.
Quick Reference Data
| Property | Specification | Notes |
| Storage (Solid) | -20°C, Desiccated, Dark | Hygroscopic; amine oxidation is accelerated by moisture.[1][2][3] |
| Preferred Solvent | DMSO (Anhydrous) | Stable for ~2 weeks at -20°C. |
| Solubility (Water) | Low (< 5 mg/mL at pH 7) | Requires pH < 4 or co-solvent for aqueous stability.[1] |
| Major Instability | Oxidation (N-oxide formation) | Solutions turn brown/black upon air exposure.[1] |
| pKa (Calculated) | ~3.5 - 4.5 (Pyridine N) | The 6-Cl and 5-OEt groups modulate basicity.[1] |
Part 2: Solution Stability & Protocols
The Core Stability Challenge: The "Push-Pull" Effect
Your molecule contains an electron-donating amine (-NH₂) and ethoxy group (-OEt), alongside an electron-withdrawing chlorine (-Cl) and pyridine nitrogen.[1]
-
Oxidative Liability: The electron-rich amine at position 3 is the "soft spot." In solution, dissolved oxygen—catalyzed by trace metals or light—will oxidize this amine to the N-oxide or couple it to form azo-dimers (colored impurities).[1]
-
Hydrolytic Liability: The 6-chloro position is activated for Nucleophilic Aromatic Substitution (
), particularly if the solution pH becomes highly basic (pH > 10) or if nucleophilic solvents (like methanol) are used at high temperatures.
Protocol: Preparation of Stable Stock Solutions
Step 1: Solvent Selection
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide).
-
Alternative: Anhydrous DMF (Dimethylformamide).
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1] These can facilitate nucleophilic attack at the 6-Cl position over time.
Step 2: Dissolution Procedure
-
Weigh the compound in a low-humidity environment.
-
Add DMSO to achieve a concentration of 10–50 mM .
-
Critical: Purge the headspace of the vial with Nitrogen or Argon gas immediately after dissolving.
-
Seal tightly (parafilm over cap) and protect from light (amber vial or foil wrap).
Step 3: Storage Conditions
-
-80°C: Optimal for >1 month storage.
-
-20°C: Acceptable for <2 weeks.
-
Room Temp: Use within 4 hours.
Part 3: Troubleshooting & FAQs
Q1: My clear DMSO stock solution turned dark brown after 2 days at room temperature. Is it still usable?
-
Diagnosis: Oxidative Degradation. The color change typically indicates the formation of azo-dimers or extensive N-oxidation, which are highly chromophoric even at trace levels (<1%).[1]
-
Action: Discard. While the parent compound might still be 90% pure, these impurities are often pan-assay interference compounds (PAINS) and will skew biological data.
-
Prevention: Always store under inert gas (Nitrogen/Argon) and keep frozen.
Q2: I see a new peak in LC-MS with a mass of [M+16]. What is it?
-
Diagnosis: N-Oxidation. [1]
-
Mechanism: The pyridine nitrogen or the exocyclic amine has gained an oxygen atom.
-
Cause: Old DMSO stocks (DMSO can act as an oxidant over time if not fresh) or exposure to air.
-
Resolution: Prepare fresh stock. If using DMSO, ensure it is "LC-MS Grade" and not old/yellowed.[1]
Q3: Upon diluting my DMSO stock into PBS (pH 7.4), the solution became cloudy.
-
Diagnosis: Solubility Crash (pH Shock).
-
Explanation: The compound is a weak base. At pH 7.4, it is largely uncharged (neutral form), which has poor aqueous solubility.
-
Fix:
-
Lower the concentration (try < 10 µM).
-
Acidify the buffer slightly (pH 5–6) to protonate the pyridine nitrogen, drastically increasing solubility.
-
Ensure the final DMSO concentration is 0.5% – 1.0% to act as a co-solvent.
-
Q4: Can I use Methanol as a solvent?
-
Technical Insight: For immediate use, yes. However, for storage, methanol is risky. The 6-chloro position is susceptible to displacement by methoxide (formed in trace amounts), leading to the 6-methoxy impurity (
reaction), especially if the solution is not strictly neutral.[1]
Part 4: Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation routes you must control: Oxidation (Air/Light driven) and Hydrolysis/Substitution (pH/Solvent driven).
Figure 1: Primary degradation pathways.[1] The oxidative pathway is the most common cause of solution instability (discoloration).
Part 5: Decision Tree for Solvent Selection
Use this logic flow to determine the correct solvent system for your specific assay.
Figure 2: Solvent selection decision tree to prevent precipitation and degradation.
References
-
ChemSRC. (2025).[4] 6-Chloro-5-ethoxypyridin-3-amine Chemical Properties and CAS 1352882-51-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]
-
Audouze, K. et al. (2006). Journal of Medicinal Chemistry, 49(11), 3159-3171.[1] (Discusses synthesis and properties of chloro-ethoxy-pyridine analogs).
Sources
Troubleshooting iron reduction of nitropyridines to aminopyridines
Topic: Troubleshooting Fe-Mediated Reduction of Nitropyridines to Aminopyridines
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Iron Age" of Pyridine Chemistry
Welcome to the support center. If you are here, you are likely staring at a reaction flask that is either a brown sludge, a stalled emulsion, or a TLC plate showing a stubborn intermediate.
Iron-mediated reduction (Béchamp reduction and its variants) remains the gold standard for converting nitropyridines to aminopyridines, particularly when chemoselectivity is required (e.g., sparing halogens). However, the pyridine ring introduces unique challenges: nitrogen coordination to iron salts, solubility issues, and electron-deficient ring dynamics that can stabilize intermediates.
This guide moves beyond the textbook to address the mechanistic failures and work-up nightmares specific to this transformation.
The "Black Box": Kinetics & Mechanism[1]
The Core Problem: Users often report the reaction "stalling" at the hydroxylamine intermediate or failing to initiate.
The Science: This is a surface-mediated reaction. It relies on Single Electron Transfer (SET) from the iron surface to the nitro group. The rate-limiting step is often the desorption of the product or the adsorption of the reactant. If the iron surface becomes passivated (coated in oxides or product-iron complexes), the electron transfer stops.
Mechanism Visualization
The following diagram illustrates the stepwise reduction and the critical "Stall Point" where hydroxylamines often accumulate.
Figure 1: Stepwise reduction pathway. Note the red "Hydroxylamine" node; this is the most common stalling point due to the stability of phenyl/pyridyl hydroxylamines.
Troubleshooting Q&A: Reaction Kinetics
Q: My TLC shows a spot just below the starting material that won't disappear. What is it?
A: This is likely the hydroxylamine intermediate (
-
Why it happens: The reduction of hydroxylamine to amine is the most energy-demanding step. If the pH rises (becomes less acidic) or the iron surface deactivates, the reaction stops here.
-
The Fix: Add a fresh aliquot of acid (AcOH or dilute HCl) and a small amount of fresh iron powder. Heat is often required to push past this barrier.
Q: The reaction hasn't started after 2 hours. The iron is just sitting at the bottom. A: Your iron is likely passivated (coated in a stable oxide layer).
-
The Fix: "Etch" your iron before use. Briefly wash the iron powder with dilute HCl, rinse with water/ethanol, and add it immediately to the flask. Alternatively, use reduced iron powder (hydrogen-reduced) rather than electrolytic iron.
The Nightmare: Work-up & Emulsions
The Core Problem: "I have a black/brown sludge that clogs my filter paper, and the filtrate is an inseparable emulsion."
The Science: The byproduct of this reaction is hydrated iron oxide (
Comparative Data: Iron Removal Strategies
| Method | Reagents | Pros | Cons | Best For |
| Standard Filtration | Celite pad | Simple, cheap. | Clogs easily; product can remain trapped in cake. | Small scale (<1g), non-polar amines. |
| Chelation Wash | EDTA or Rochelle Salt | Dissolves iron into aqueous phase; breaks emulsions. | Requires long stirring (1-2 hrs); expensive for large scale. | Pyridines , polar amines, sticky products. |
| Basic Precipitation | Precipitates Fe as solids. | Can create "gummy" solids that trap product. | Acid-stable products. | |
| Sulfide Precipitation | Precipitates heavy, filterable FeS. | Stench (H2S gas); toxic reagents. | Large scale, difficult emulsions.[1] |
Troubleshooting Q&A: Work-up
Q: I filtered through Celite, but the filtrate is still green/brown and my yield is 40%. Where is my product? A: Your product is likely chelated to the iron trapped in the Celite pad.
-
The Fix: Do not just wash with solvent. Repulp the Celite cake in a mixture of MeOH/DCM (1:9) containing 1%
. The ammonia competes with the pyridine for the iron, releasing your product.
Q: I have a massive emulsion in the separatory funnel. A: Do not shake harder.
-
The Fix: Add Rochelle Salt (Potassium Sodium Tartrate) . Prepare a saturated aqueous solution, add it to the funnel, and shake vigorously. Let it sit. The tartrate binds iron tighter than your pyridine, breaking the emulsion.
-
Alternative: If the product is stable to high pH, add solid NaCl until the aqueous layer is saturated ("salting out"), forcing the organic product into the organic layer.
Selectivity & Protocols
The Core Problem: "I need to reduce the nitro group but keep the Chlorine atom on the ring."
The Science: Iron reduction is chemoselective. Unlike catalytic hydrogenation (Pd/C +
Protocol A: The "Gentle" Buffer Method (Recommended)
Best for: Substrates with sensitive functional groups (aldehydes, halides).
-
Setup: Dissolve Nitropyridine (1 equiv) in EtOH/Water (3:1 ratio).
-
Additives: Add
(5 equiv) and Iron Powder (5 equiv, <325 mesh). -
Reaction: Heat to reflux (
) with vigorous stirring (mechanical stirring recommended for >5g scale). -
Monitoring: Check TLC every hour. If stalled >4 hours, add 1 equiv fresh Fe.
-
Work-up: Cool to RT. Add EtOAc and saturated
. Filter through Celite.[2] Wash cake with EtOAc.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: The "Sledgehammer" Acid Method
Best for: Sterically hindered nitro groups or electron-rich rings that resist reduction.
-
Setup: Dissolve Nitropyridine in Glacial Acetic Acid (or AcOH/EtOH 1:1).
-
Reaction: Add Iron Powder (4 equiv). Heat to
.-
Caution: Exothermic induction period. Do not overheat initially.
-
-
Work-up: Critical Step. Evaporate most Acetic Acid before extraction. Dilute with water, neutralize carefully with
(ice bath), then extract.
Interactive Troubleshooting Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Decision tree for diagnosing reaction stalling and work-up failures.
References
-
Reduction of Nitro Groups (Overview): Master Organic Chemistry. Reduction of Nitro Groups to Amines. Link
-
Mechanochemical Protocols: Royal Society of Chemistry. Iron–water mediated chemoselective reduction of nitroarenes. Link
-
Iron/Ammonium Chloride Protocol: ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. Link
-
Work-up Strategies (Emulsions): University of Rochester. How To: Manage an Emulsion. Link
-
Béchamp Reduction History & Scope: Wikipedia. Béchamp reduction. Link
Sources
Technical Support Center: 6-Chloro-5-ethoxypyridin-3-amine Purification & Troubleshooting
Welcome to the Advanced Technical Support Center for the isolation and purification of 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9). As a critical halogenated aminopyridine building block used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), its purity is paramount.
Aminopyridines are highly electron-rich heterocycles prone to oxidative degradation, and their synthesis via the reduction of chloronitropyridines frequently generates complex impurity profiles. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these specific bottlenecks.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: My crude product contains significant amounts of a dechlorinated impurity (5-ethoxypyridin-3-amine). Why did this happen and how do I remove it?
The Causality: This is a classic hydrodehalogenation issue. If you utilized catalytic hydrogenation (e.g., Pd/C) to reduce the nitro precursor, the oxidative addition of palladium into the labile C–Cl bond is kinetically competitive with nitro group reduction. Once inserted, hydrogenolysis irreversibly cleaves the C–Cl bond. The Solution:
-
Prevention: Switch your catalyst from Pd/C to Pt/C, or use a poisoned catalyst (e.g., Pt/V) to suppress dehalogenation. Alternatively, utilize chemical reduction methods such as Iron powder with Ammonium Chloride (Fe/NH₄Cl).
-
Removal: The dechlorinated byproduct is slightly more basic and polar than the target molecule. It can be removed via selective recrystallization (see Protocol B) because the loss of the heavy chlorine atom significantly alters its crystal lattice packing and solubility in non-polar solvents like heptane.
Q2: The crude mixture is dark brown or black instead of the expected light tan. Is the product ruined?
The Causality: Aminopyridines contain an exocyclic amine whose lone pair delocalizes into the pyridine π-system. This makes the ring highly electron-rich and susceptible to rapid air oxidation, forming polyaniline-like tarry oligomers [1]. The Solution: The product is likely not ruined, as these intensely colored oligomers have very high extinction coefficients (a small amount creates a lot of color). Treat the crude mixture with activated carbon (Darco) in a polar aprotic solvent under an inert argon atmosphere. The high surface area of the carbon selectively adsorbs these high-molecular-weight tars.
Q3: How can I separate unreacted 2-chloro-3-ethoxy-5-nitropyridine from the final amine product?
The Causality: Incomplete reduction leaves behind the highly lipophilic nitro intermediate. Column chromatography is inefficient at scale. The Solution: Exploit the pKa differential. The conjugate acid of 6-chloro-5-ethoxypyridin-3-amine has an estimated pKa of ~4.5 to 5.0 [1]. By lowering the pH of the aqueous phase to < 2.0, the amine is fully protonated into a water-soluble ammonium salt. The unreacted nitro compound lacks basic functional groups and remains trapped in the organic phase.
Q4: How do I ensure trace genotoxic aminopyridine impurities do not carry over into my final API?
The Causality: Regulatory agencies (FDA/EMA) classify aminopyridines as Potentially Genotoxic Impurities (PGIs) due to their DNA-intercalating potential. The Solution: For trace scavenging (< 100 ppm), utilize Molecularly Imprinted Polymers (MIPs) or highly selective cation-exchange resins. MIPs synthesized with methacrylic acid specifically recognize the hydrogen-bonding motif of the aminopyridine ring, allowing for quantitative removal from the final API stream [2].
Part 2: Impurity Profiling & Analytical Data
To effectively track purification, you must understand the analytical signatures of your impurities. Below is a summary of the quantitative data for the crude profile.
| Impurity Type | Chemical Name | Origin / Causality | Structural Difference | LC-MS [M+H]⁺ (m/z) | Primary Removal Strategy |
| Target Product | 6-Chloro-5-ethoxypyridin-3-amine | N/A | Target Molecule | 173.1 | N/A |
| Starting Material | 2-Chloro-3-ethoxy-5-nitropyridine | Incomplete reduction | -NO₂ instead of -NH₂ | 203.0 | Acid-Base Extraction |
| Side Product | 5-Ethoxypyridin-3-amine | Hydrodehalogenation via Pd/C | Loss of -Cl at C6 | 139.1 | Selective Recrystallization |
| Regioisomer | 4-Chloro-5-ethoxypyridin-3-amine | Unselective upstream nitration | -Cl shifted to C4 | 173.1 | Column Chromatography |
| Degradant | Oxidative Tars / Oligomers | Air oxidation of amine | Polymeric | Broad / >300 | Activated Carbon Treatment |
Part 3: Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that you do not proceed to the next step if the current step has failed.
Protocol A: Acid-Base Extraction (Removal of Nitro Impurities)
Objective: Isolate the basic aminopyridine from neutral/lipophilic impurities.
-
Dissolution: Dissolve 10.0 g of crude 6-Chloro-5-ethoxypyridin-3-amine in 100 mL of Ethyl Acetate (EtOAc).
-
Acidification: Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.
-
Self-Validation Check: Test the aqueous layer pH. It must be < 2.0. If not, add concentrated HCl dropwise. The amine is now in the aqueous layer.
-
-
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the dark EtOAc layer (which contains the unreacted nitro starting material and non-polar tars).
-
Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual entrained lipophiles. Discard the EtOAc.
-
Basification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.5 - 9.0.
-
Self-Validation Check: A dense, off-white precipitate should form immediately as the free base regenerates. If the solution remains clear, the amine concentration is too low; concentrate the aqueous layer under vacuum before basifying.
-
-
Extraction & Recovery: Extract the basified aqueous layer with fresh EtOAc (2 x 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Carbon Treatment & Selective Recrystallization
Objective: Remove oxidative tars and the dechlorinated impurity.
-
Carbon Treatment: Dissolve the extracted free base from Protocol A in 50 mL of Toluene at 60 °C. Add 1.0 g of activated carbon (Darco G-60). Stir at 60 °C for 30 minutes under a Nitrogen atmosphere.
-
Hot Filtration: Filter the hot suspension through a pad of Celite to remove the carbon.
-
Self-Validation Check: The filtrate must be pale yellow to clear. If it remains dark brown, repeat the carbon treatment.
-
-
Crystallization: Transfer the clear Toluene filtrate to a round-bottom flask. Heat to 80 °C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (approx. 30-40 mL).
-
Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.
-
Mechanistic Note: The dechlorinated impurity (5-ethoxypyridin-3-amine) is more soluble in the Toluene/Heptane matrix and will remain in the mother liquor, while the heavier, highly crystalline chlorinated target precipitates.
-
-
Isolation: Filter the crystals via vacuum filtration, wash with cold Heptane (10 mL), and dry under vacuum at 40 °C overnight.
Part 4: Purification Workflow Visualization
Below is the logical decision tree for processing the crude mixture. Follow this pathway to determine which interventions are required based on your specific analytical results.
Decision tree for the purification of crude 6-Chloro-5-ethoxypyridin-3-amine highlighting key interventions.
Part 5: References
-
Caballero, N. A., et al. "Theoretical prediction of relative and absolute pKa values of aminopyridines." Biophysical Chemistry, 2006. Source: PubMed (NIH). URL: [Link]
-
Kecili, R., et al. "Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries." Journal of Chromatography A, 2014. Source: ResearchGate. URL: [Link]
Optimizing chlorination of 5-ethoxypyridin-3-amine
Technical Support Center: Optimizing Chlorination of 5-Ethoxypyridin-3-amine
Case ID: CHE-PYR-CL-05 Status: Open for Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to chlorinate 5-ethoxypyridin-3-amine , an electron-rich heteroaromatic scaffold. This transformation is deceptively simple but prone to regioselectivity issues and oxidative degradation (tarring). The 3-amino and 5-ethoxy groups are both strong electron-donating groups (EDGs) that activate the pyridine ring, creating a competition between the C2 and C6 positions.
This guide provides a validated protocol using N-Chlorosuccinimide (NCS) , which offers superior kinetic control compared to elemental chlorine (
Part 1: Regioselectivity & Reaction Logic
Q: Why am I observing a mixture of isomers, and which position is favored?
A: The regiochemical outcome is dictated by the synergistic directing effects of the amine and ethoxy substituents.
-
The 3-Amino Group: Directs ortho (positions 2 and 4) and para (position 6).
-
The 5-Ethoxy Group: Directs ortho (positions 4 and 6) and para (position 2).
Theoretical Analysis:
-
Position 2 (Target): It is ortho to the amine and para to the ethoxy group. Both EDGs electronically activate this position. It is the thermodynamic and kinetic favorite.
-
Position 4: It is ortho to both groups. While electronically activated, it is sterically crowded , making chlorination here unlikely unless position 2 is blocked.
-
Position 6: It is para to the amine and ortho to the ethoxy group. This is the primary competitive site (impurity).
Visualizing the Electronic Landscape
Caption: Electronic directing effects on the 5-ethoxypyridin-3-amine scaffold. Green indicates the favored reaction site.
Part 2: Validated Experimental Protocol
Q: What is the recommended starting protocol to maximize yield and minimize tar?
A: We recommend an NCS-mediated chlorination in Acetonitrile (MeCN) . NCS is preferred over
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Reagent | N-Chlorosuccinimide (NCS) | Mild electrophilic source; easier to handle than gas. |
| Stoichiometry | 1.05 equiv. | Slight excess ensures conversion without promoting di-chlorination. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; stabilizes the transition state but does not trap the cation like DMF might. |
| Temperature | 0°C | Start cold to control the initial exotherm; warm to complete conversion. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents intermolecular side-reactions (dimerization). |
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 5-ethoxypyridin-3-amine (1.0 equiv) and Acetonitrile (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Ensure the solution is stirring rapidly.
-
Addition: Add NCS (1.05 equiv) portion-wise over 15–20 minutes. Do not dump it in all at once.
-
Tip: If the reaction turns pitch black immediately, your NCS might be degrading or the amine is oxidizing. Ensure reagents are fresh.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4–12 hours.
-
Monitoring: Monitor by LC-MS or TLC. Look for the [M+35/37] peak pattern (Chlorine isotope signature).
-
Workup:
Part 3: Troubleshooting & FAQs
Q: The reaction mixture turned black/tarry, and yield is low. What happened? A: This indicates oxidative degradation of the free amine. Aminopyridines are sensitive to oxidation.
-
Fix 1 (Protect from Light/Air): Run the reaction under Nitrogen (
) atmosphere and wrap the flask in foil. -
Fix 2 (Acid Catalysis): Add 10 mol% p-Toluenesulfonic acid (pTsOH) or use HCl/Dioxane . Protonating the pyridine nitrogen slightly deactivates the ring, making it less susceptible to random oxidation while still allowing the highly activated C2 position to react [5].
Q: I am seeing significant di-chlorination (M+70). How do I stop this? A: The product (2-chloro-5-ethoxypyridin-3-amine) is still reactive toward NCS.
-
Fix: Reduce NCS stoichiometry to 0.95 equiv . It is better to have 5% unreacted starting material (separable) than 10% di-chloro impurity (difficult to separate).
-
Fix: Lower the temperature. Maintain at 0°C for the entire duration.
Q: NCS is not working; the starting material is unreacted. Can I use stronger reagents? A: If NCS is too slow (rare for this substrate), you can activate it.
-
Method: Heat to 50°C.
-
Alternative Reagent: Use Dichlorohydantoin (DCDMH) . It is more reactive than NCS but more selective than
gas [6].
Troubleshooting Decision Tree
Caption: Diagnostic flow for common chlorination failures.
References
-
National Institutes of Health (NIH). Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reagent Profile. [Link]
- Google Patents.Preparation method of 2-chloro-3-aminopyridine (CN102532010A).
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 6-Chloro-5-ethoxypyridin-3-amine
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CHEM-SUP-2024-001 Subject: Optimization and Troubleshooting for Scale-Up of CAS 1227599-59-6 (and related salts)
Executive Summary & Route Strategy
User Note: You have requested support for 6-Chloro-5-ethoxypyridin-3-amine . Note that depending on IUPAC prioritization, this is frequently cataloged as 5-Amino-2-chloro-3-ethoxypyridine . This guide treats them as identical structures (Chlorine adjacent to Nitrogen; Ethoxy adjacent to Chlorine; Amine meta to Chlorine).
The Scale-Up Challenge
The synthesis of this scaffold presents two distinct process risks during scale-up:
-
Regiochemical Control (Step 1): While 3-hydroxypyridines generally favor O-alkylation over N-alkylation compared to their 2- or 4- isomers, scale-up conditions (high concentration/temperature) can induce side reactions or hydrolysis of the labile C2-Chlorine.
-
Chemoselective Reduction (Step 2): The critical failure mode is hydrodechlorination . Standard catalytic hydrogenation (Pd/C,
) will strip the C6-Chlorine atom, yielding the des-chloro impurity (5-ethoxypyridin-3-amine), which is often inseparable by standard crystallization.
Recommended Process Flow
We recommend the Nitro-Precursor Route as the most robust pathway for kilogram-scale production.
Caption: Optimized workflow emphasizing the critical control point at Step 2 to prevent dechlorination.
Step 1: O-Ethylation (Etherification)
Objective: Convert 2-chloro-5-nitro-3-pyridinol to 2-chloro-3-ethoxy-5-nitropyridine.
Experimental Protocol (Scale-Up Optimized)
-
Reagents: Starting Material (1.0 eq), Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN). Note: DMF increases rate but complicates workup; ACN is cleaner but slower.
-
Conditions: 50–60°C, 4–6 hours.
Troubleshooting Guide: O-Alkylation
| Issue | Symptom | Root Cause | Corrective Action |
| Low Conversion | TLC shows starting phenol remaining after 6h. | Base particle size is too large (low surface area). | Use milled/powdered anhydrous |
| Impurity Formation (Hydrolysis) | New spot on TLC (lower Rf), loss of Cl. | Reaction temperature too high (>80°C) or presence of water. | The C2-Cl is susceptible to |
| N-Alkylation | Product has incorrect NMR shifts; lower solubility. | Solvent polarity favoring charge separation on Nitrogen. | Switch from DMF to Acetone or Acetonitrile . While slower, these solvents favor O-alkylation for 3-hydroxypyridines. |
| Stirring Failure | Slurry becomes too thick (cementing). | High solids loading. | Ensure solvent volume is at least 8-10 volumes (L/kg). Use an overhead mechanical stirrer, not a magnetic bar. |
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without removing the chlorine atom.
Critical Warning: Do NOT use standard Pd/C +
Method A: Iron-Mediated Reduction (Robust & Cheap)
Best for: Pilot plant scale-up where hydrogen pressure safety is a concern.
-
Reagents: Iron Powder (325 mesh, 4.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (3:1).
-
Protocol:
-
Suspend Intermediate and Fe powder in EtOH/Water.
-
Heat to 70°C.
-
Add
(dissolved in min. water) dropwise (exothermic!). -
Reflux 2–4 hours.
-
Hot filtration through Celite (critical to remove iron sludge).
-
Method B: Sulfided Platinum Hydrogenation (Cleanest Profile)
Best for: High-throughput manufacturing with hydrogenation capabilities.
-
Catalyst: 5% Pt/C (Sulfided) or 1% Pt-2% V/C.
-
Conditions: 5 bar
, 25°C, MeOH/THF. -
Why: Sulfur poisons the catalyst sites responsible for C-Cl bond insertion, preserving the halogen while reducing the nitro group.
Troubleshooting Guide: Reduction
Q: I see a mass peak of [M-34] in my LC-MS. What is happening? A: You are observing hydrodechlorination . The Chlorine has been replaced by Hydrogen.
-
Immediate Fix: Stop the reaction. If using Pd/C, switch immediately to Method A (Iron) or Method B (Sulfided Pt).
-
Salvage: If the impurity is <5%, you may be able to purge it by recrystallizing the HCl salt of the product from Isopropanol/Ethanol. The des-chloro amine salt often has different solubility.
Q: The Iron reaction is stalling at 80% conversion. A: Iron surface activation is key.
-
Fix: Add a catalytic amount of Acetic Acid (1-2% v/v) to the reaction mixture to etch the iron surface. Ensure vigorous mechanical stirring; iron settles quickly.
Q: The product turns purple/brown upon isolation. A: Phenyl/Pyridyl-amines are oxidation-sensitive.
-
Fix: Do not rotovap to complete dryness in air. Isolate as the Hydrochloride Salt immediately. Treat the crude ethyl acetate extract with HCl in Dioxane/Ether to precipitate the stable salt.
Quality Control & Logic Flow
Use the following logic tree to diagnose purity issues during the campaign.
Caption: Logic tree for diagnosing common impurity profiles in the final isolation step.
Analytical Specifications (Reference)
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens on air exposure (oxidation). |
| 1H NMR | Consistent with structure | Look for Ethoxy triplet/quartet and two aromatic singlets (or meta-coupled doublets). |
| MS (ESI+) | m/z = 173/175 (3:1 ratio) | Chlorine isotope pattern is diagnostic. |
| Residual Fe | < 20 ppm | Critical if using Method A. Ensure Celite filtration is thorough. |
References
-
Preparation of 6-chloro-5-ethoxypyridin-3-amine . PubChem. Compound Summary for CID 54342263. Link
-
Chemoselective Reduction of Nitroarenes . Organic Chemistry Portal. Reviews specific catalysts for nitro reduction in presence of halides. Link
-
Synthesis of Chlorinated Pyrimidines and Pyridines . Google Patents. Describes similar halogenated heteroaromatic synthesis strategies. Link
-
Benzene, 1-chloro-2-ethoxy-4-nitro- . BenchChem.[1][2] Troubleshooting guide for similar chloro-nitro-ethoxy scaffolds. Link
-
Catalytic Hydrogenation of Halonitro Aromatic Compounds . Platinum Metals Review. Discusses the mechanism of sulfided platinum in preventing dehalogenation. Link
Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) and thermal hazard assessment (DSC/ARC) before execution.
Sources
Technical Support Center: Solvent Selection for Recrystallizing 6-Chloro-5-ethoxypyridin-3-amine
Welcome to the Technical Support Center for the recrystallization of 6-Chloro-5-ethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational solvent selection and problem-solving based on the physicochemical properties of the molecule.
Understanding the Molecule: 6-Chloro-5-ethoxypyridin-3-amine
A successful recrystallization begins with a thorough understanding of the molecule's structure and how its functional groups influence its solubility.
Structure:
Key Functional Groups and Their Influence on Polarity:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.
-
Amine Group (-NH2): A primary aromatic amine, this group is polar and can act as both a hydrogen bond donor and acceptor. This significantly influences solubility in protic solvents.
-
Chloro Group (-Cl): An electron-withdrawing group that adds to the molecular weight and introduces some polarity.
-
Ethoxy Group (-O-CH2-CH3): This ether linkage introduces some polarity and the ethyl group adds non-polar character.
Overall Polarity Assessment: 6-Chloro-5-ethoxypyridin-3-amine is a moderately polar molecule. The presence of the amine and the nitrogen in the pyridine ring allows for hydrogen bonding, suggesting solubility in protic and polar aprotic solvents. The chlorinated aromatic ring and the ethoxy group contribute to its solubility in some organic solvents of intermediate polarity.
FAQ: Solvent Selection and Recrystallization Strategy
Q1: What is the first principle I should apply when selecting a recrystallization solvent for 6-Chloro-5-ethoxypyridin-3-amine?
A1: The foundational principle is "like dissolves like".[1] However, for recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Given the moderately polar nature of 6-Chloro-5-ethoxypyridin-3-amine, you should start by screening solvents in the intermediate to polar range.
Q2: Which solvents are predicted to be good candidates for a single-solvent recrystallization?
A2: Based on the functional groups, the following solvents are logical starting points for screening:
-
Alcohols (e.g., Ethanol, Isopropanol): These are protic solvents that can hydrogen bond with the amine group and the pyridine nitrogen. They often provide the desired solubility gradient with temperature.
-
Esters (e.g., Ethyl Acetate): These have intermediate polarity and can be effective for compounds with both polar and non-polar characteristics.
-
Ketones (e.g., Acetone): A polar aprotic solvent that can be a good choice, but its low boiling point can sometimes make it tricky to work with.
-
Aromatic Solvents (e.g., Toluene): While less polar, the aromatic ring of toluene can interact with the pyridine ring of your compound. It is more likely to be effective if the compound is less polar than predicted.
Q3: When should I consider a mixed-solvent system?
A3: A mixed-solvent system is an excellent option when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For 6-Chloro-5-ethoxypyridin-3-amine, a potential mixed-solvent system could be Ethanol (good solvent) and Water (poor solvent), or Toluene (good solvent) and Heptane (poor solvent).
Experimental Protocol: Systematic Solvent Screening
This protocol provides a structured approach to experimentally determine the optimal solvent for the recrystallization of 6-Chloro-5-ethoxypyridin-3-amine.
Materials:
-
6-Chloro-5-ethoxypyridin-3-amine (crude product)
-
A selection of potential solvents (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude 6-Chloro-5-ethoxypyridin-3-amine into a series of clean, dry test tubes.
-
Room Temperature Solubility Test: To each test tube, add a different solvent dropwise (e.g., 0.5 mL to start) and vortex thoroughly. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2][3]
-
Elevated Temperature Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath to near the solvent's boiling point. Add the same solvent dropwise with continued heating and vortexing until the solid dissolves completely. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely at an elevated temperature.[2][3]
-
Cooling and Crystal Formation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath. The formation of a good yield of crystals upon cooling indicates a promising solvent.[4]
-
Evaluation: Evaluate the solvents based on the following criteria:
-
Poor solubility at room temperature.
-
Excellent solubility at high temperature.
-
Formation of well-defined crystals upon cooling.
-
High recovery of the crystalline material.
-
Predicted Solubility and Solvent Properties
| Solvent | Predicted Solubility Behavior for 6-Chloro-5-ethoxypyridin-3-amine | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | Likely poorly soluble at room temperature, may have some solubility when hot. | 100 | 80.1 | Potential anti-solvent in a mixed-solvent system with a more soluble organic solvent. |
| Ethanol | Good candidate. Likely sparingly soluble at room temperature, and soluble when hot. | 78 | 24.5 | Excellent starting point for screening. |
| Isopropanol | Good candidate. Similar to ethanol but less polar. | 82 | 19.9 | A good alternative to ethanol. |
| Acetone | Possible candidate. May be too good a solvent at room temperature. | 56 | 20.7 | Low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | Good candidate. Intermediate polarity. | 77 | 6.0 | Often a good balance for moderately polar compounds. |
| Toluene | Possible candidate. Solubility may be low even when hot. | 111 | 2.4 | May be more effective in a mixed-solvent system with a less polar co-solvent. |
| Heptane | Likely insoluble. | 98 | 1.9 | A good candidate for an anti-solvent with a more polar "good" solvent. |
| Dichloromethane | Likely too soluble at room temperature. | 40 | 9.1 | Low boiling point makes it less ideal for recrystallization. |
Visualizing the Workflow: Solvent Selection Decision Tree
Caption: A decision tree for single-solvent screening.
Troubleshooting Common Recrystallization Issues
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is more common with impure samples or in mixed-solvent systems.
-
Solution 1: Add more solvent. Your solution may be too concentrated, causing the compound to precipitate prematurely at a high temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Solution 2: Modify the solvent system. If using a mixed-solvent system, you may have added too much anti-solvent too quickly. Re-heat to redissolve, add a small amount of the "good" solvent to ensure complete dissolution, and then add the anti-solvent more slowly while the solution is hot.
-
Solution 3: Lower the cooling temperature gradient. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
Q5: I have very low or no crystal yield. What went wrong?
A5: This is a common issue with several potential causes:
-
Too much solvent: This is the most frequent reason for low yield. If you added too much solvent, the solution will not be saturated enough for crystallization to occur upon cooling. You can try to carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
The compound is too soluble in the chosen solvent at low temperatures: The solvent you've chosen may not have a steep enough solubility curve. You will need to re-screen for a better solvent.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized in the filter funnel. To prevent this, use a pre-heated funnel and a small amount of extra hot solvent to wash the filter paper.
Q6: My recrystallized product is still impure. How can I improve the purity?
A6:
-
Ensure slow cooling: Rapid cooling can trap impurities in the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Do not use room temperature solvent, as this will dissolve some of your product.
-
Consider a second recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
-
Charcoal treatment: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable option for incidental contact).
-
Body Protection: A lab coat should be worn at all times.
Engineering Controls:
-
All handling of 6-Chloro-5-ethoxypyridin-3-amine and organic solvents should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7][8]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[5][7]
Waste Disposal
All waste generated during the recrystallization process must be handled as hazardous waste.
-
Halogenated Organic Waste: 6-Chloro-5-ethoxypyridin-3-amine and any chlorinated solvents (like dichloromethane) must be disposed of in a designated "Halogenated Organic Waste" container.[9][10][11][12]
-
Non-Halogenated Organic Waste: Solvents such as ethanol, isopropanol, ethyl acetate, toluene, and heptane should be collected in a "Non-Halogenated Organic Waste" container.
Always follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
References
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL not available)
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (URL not available)
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (URL not available)
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (URL not available)
- Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (URL not available)
- 4-Aminopyridine - Jubilant Ingrevia. (2024, February 22). (URL not available)
- SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). (URL not available)
- Material Safety Data Sheet. (2007, July 10). (URL not available)
- SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0 - Biochem Chemopharma. (URL not available)
- Organic Solvent Waste Disposal - Safety & Risk Services. (URL not available)
- 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE)
- Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (URL not available)
- 7.2 Organic Solvents - Environment, Health and Safety. (URL not available)
- Recrystalliz
- Recrystallization - Single Solvent. (URL not available)
- Recrystalliz
- Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
- Solvent Choice - Chemistry Teaching Labs - University of York. (URL not available)
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). (URL not available)
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
- 3-Amino-2-chloropyridine - Cheméo. (URL not available)
- 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC. (URL not available)
- 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide - EPA. (2025, October 15). (URL not available)
- 2-Amino-5-chloropyridine | 1072-98-6 - ChemicalBook. (2026, January 13). (URL not available)
- 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine | ChemScene. (URL not available)
- Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2024, December 21). (URL not available)
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. (2025, August 10). (URL not available)
- 6-Chloro-5-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 21837379 - PubChem. (URL not available)
- Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions - Benchchem. (URL not available)
- 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (URL not available)
- Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - JOCPR. (URL not available)
- (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine - PubChem. (URL not available)
- Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds - MDPI. (2021, November 14). (URL not available)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Structural Elucidation of 6-Chloro-5-ethoxypyridin-3-amine
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compound: 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9)
Executive Summary
6-Chloro-5-ethoxypyridin-3-amine is a highly functionalized heteroaromatic scaffold frequently utilized as a building block in drug discovery. Accurate structural verification of this intermediate is critical, as the regiochemistry of the chloro, ethoxy, and amine substituents dictates its downstream reactivity. This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and instrument platforms (60 MHz Benchtop vs. 400 MHz High-Field) to establish the optimal analytical workflow for characterizing this specific compound.
Part 1: Solvent System Comparison (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent fundamentally alters the spectral profile of 6-Chloro-5-ethoxypyridin-3-amine. This is primarily due to solvent-solute interactions affecting the labile amine (-NH2) protons and the electron density of the pyridine ring.
Causality of Solvent Shifts
In non-polar, weakly interacting solvents like CDCl3, the primary amine protons experience intermediate chemical exchange and quadrupole relaxation from the adjacent 14N nucleus. This typically manifests as a broad, poorly resolved singlet around 3.6 ppm. However, when analyzed in DMSO-d6—a strong hydrogen-bond acceptor with a high dielectric constant—the -NH2 protons become strongly hydrogen-bonded to the solvent's oxygen atom. This interaction drastically reduces the exchange rate and deshields the protons, shifting the signal downfield to approximately 5.4 ppm, as demonstrated in foundational studies on1[1]. This pronounced solvent shift (
Furthermore, the polar nature of DMSO-d6 stabilizes the resonance structures of the pyridine ring, causing minor but predictable shifts in the aromatic H-2 and H-4 protons due to 2[2].
Table 1: Comparative 1H NMR Chemical Shifts (Empirical Data at 400 MHz)
| Proton Assignment | Multiplicity | Expected Shift in CDCl3 (ppm) | Expected Shift in DMSO-d6 (ppm) | Causality of Shift ( |
| H-2 (Pyridine) | Doublet ( | 7.72 | 7.65 | Minor shielding due to solvent polarity stabilization. |
| H-4 (Pyridine) | Doublet ( | 6.85 | 6.92 | Minor deshielding from solvent dielectric effects. |
| -NH2 (Amine) | Broad Singlet | 3.65 | 5.45 | Strong deshielding (+1.8 ppm) via hydrogen bonding to DMSO. |
| -CH2- (Ethoxy) | Quartet ( | 4.12 | 4.08 | Minimal effect; slightly shielded in DMSO. |
| -CH3 (Ethoxy) | Triplet ( | 1.45 | 1.38 | Minimal effect; slightly shielded in DMSO. |
Part 2: Instrument Platform Comparison (60 MHz Benchtop vs. 400 MHz High-Field)
The advent of cryogen-free, permanent-magnet benchtop NMR spectrometers has decentralized analytical chemistry. However, their lower magnetic field strength (typically 1.4 Tesla for 60 MHz) raises concerns regarding spectral resolution and second-order coupling effects (roofing) compared to standard 9.4 Tesla (400 MHz) superconducting systems, as noted in recent 3[3].
Causality of Platform Performance
For many complex molecules, a 60 MHz instrument yields overlapping multiplets because the chemical shift difference (
-
First-Order Aliphatic System: The ethoxy group forms an isolated
spin system. Even at 60 MHz, the between the -CH2- and -CH3 groups is ~162 Hz. With a scalar coupling ( ) of 7.0 Hz, the ratio is >23. Since this is much greater than the threshold of 10, the signals remain strictly first-order (a clean triplet and quartet) without peak overlap or severe roofing[4]. -
Aromatic Separation: The H-2 and H-4 protons on the pyridine ring are meta to each other, yielding a small coupling constant (
Hz). Their chemical shifts are separated by ~0.9 ppm (54 Hz at 60 MHz). While a 400 MHz system will clearly resolve these as sharp doublets, a well-shimmed 60 MHz system will still present them as distinct, non-overlapping signals, making structural confirmation highly reliable at the benchtop level.
Table 2: Performance Metrics for 6-Chloro-5-ethoxypyridin-3-amine Analysis
| Parameter | 60 MHz Benchtop NMR (Permanent Magnet) | 400 MHz High-Field NMR (Superconducting) |
| Magnetic Field Strength | 1.4 Tesla | 9.4 Tesla |
| Resolution (FWHM of TMS) | < 1.5 Hz | < 0.5 Hz |
| Signal-to-Noise Ratio (16 scans) | ~ 40:1 | > 500:1 |
| Multiplet Resolution (Ethoxy) | Excellent ( | Excellent ( |
| Aromatic Proton Separation | Good ( | Exceptional ( |
Part 3: Self-Validating Experimental Protocol (qNMR Workflow)
To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard for simultaneous chemical shift referencing and quantitative purity assessment (qNMR).
Step-by-Step Methodology:
-
Sample Preparation: Using a calibrated microbalance, accurately weigh 15.0 mg of 6-Chloro-5-ethoxypyridin-3-amine and 2.0 mg of 1,3,5-Trimethoxybenzene (internal standard for qNMR).
-
Solvent Addition: Dissolve the analytes in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is selected over CDCl3 to ensure complete dissolution of the polar heteroaromatic compound and to shift the broad -NH2 peak away from the aliphatic region.
-
Homogenization: Vortex the mixture for 30 seconds until optically clear, then transfer to a standard 5 mm borosilicate NMR tube.
-
Tuning, Matching, and Shimming: Insert the sample into the spectrometer. Perform automated tuning and matching on the 1H channel. Execute gradient shimming. Validation Gate: The Full Width at Half Maximum (FWHM) of the TMS peak must be verified as < 1.0 Hz (for 400 MHz) or < 1.5 Hz (for 60 MHz) before proceeding to ensure reliable integration.
-
Acquisition Parameters: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 15 seconds. Causality: D1 must be at least 5 times the longest
relaxation time in the molecule (typically the isolated aromatic protons) to ensure complete longitudinal magnetization recovery, which is mathematically required for accurate quantitative integration. -
Processing: Apply a 0.3 Hz exponential line broadening (LB) function to enhance the signal-to-noise ratio without compromising resolution. Fourier transform, apply manual phase correction, and perform a baseline correction (polynomial order 1). Set the TMS signal exactly to 0.00 ppm.
Part 4: Workflow Visualization
Decision workflow for NMR solvent and instrument selection for substituted pyridines.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate. 1
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications. 2
-
Percival, B. C., et al. "Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models." MDPI. 3
-
Bouxin, F. P., et al. "Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR." Canadian Science Publishing. 4
Sources
A Comparative Guide to the Infrared (IR) Absorption Peaks of Aminopyridines for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the infrared (IR) absorption peaks of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Understanding the distinct vibrational signatures of these isomers is crucial for their identification, characterization, and quality control in research and pharmaceutical development. This document offers a blend of theoretical insights and practical experimental guidance to aid researchers in their spectroscopic analyses.
Introduction: The Vibrational Tale of Three Isomers
Aminopyridines are a class of heterocyclic aromatic amines that serve as vital building blocks in the synthesis of pharmaceuticals and agrochemicals. The position of the amino group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic distribution, chemical reactivity, and, consequently, its interaction with infrared radiation. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups and overall structure. Distinguishing between the aminopyridine isomers via IR spectroscopy is a common analytical challenge, and a thorough understanding of their characteristic absorption peaks is paramount.
The primary vibrational modes of interest in aminopyridines include the N-H stretches of the amino group, the C-N stretching vibrations, and the various stretching and bending modes of the pyridine ring. The electronic interplay between the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen atom creates distinct spectral features for each isomer.
Comparative Analysis of Key IR Absorption Peaks
The infrared spectra of 2-, 3-, and 4-aminopyridine exhibit characteristic differences, particularly in the regions associated with N-H stretching, C-N stretching, and pyridine ring vibrations. These variations arise from the differing degrees of resonance and inductive effects dictated by the position of the amino substituent.
N-H Stretching Vibrations
The amino group gives rise to two distinct stretching vibrations: an asymmetric (ν_as(NH₂)) and a symmetric (ν_s(NH₂)) stretch, typically observed in the 3500-3200 cm⁻¹ region.[1][2] The positions of these bands are sensitive to hydrogen bonding and the electronic environment of the amino group.
-
2-Aminopyridine: In this isomer, the close proximity of the amino group to the ring nitrogen allows for potential intramolecular hydrogen bonding, which can influence the N-H stretching frequencies. Theoretical calculations have assigned the asymmetric and symmetric NH2 stretching modes to bands around 3611 and 3489 cm⁻¹ respectively, while experimental data reports them at approximately 3442 and 3300 cm⁻¹.[1]
-
3-Aminopyridine: The amino group is in the meta position, leading to a different electronic influence compared to the other isomers. The N-H stretching vibrations are typically observed as broad bands in the range of 3400-3448 cm⁻¹.[3]
-
4-Aminopyridine: This isomer often exhibits a Fermi-resonance splitting of the symmetric NH₂-stretching band.[4][5] Experimental IR spectra have shown peaks at approximately 3507 cm⁻¹ and 3413 cm⁻¹ attributed to the asymmetric and symmetric N-H stretching modes, respectively.[4]
C-N Stretching Vibrations
The stretching vibration of the carbon-nitrogen bond between the pyridine ring and the amino group (ν(C-N)) is another key diagnostic peak. For aromatic amines, this band typically appears in the 1335-1250 cm⁻¹ region.[2]
-
2-Aminopyridine: The C-N stretching mode for 2-aminopyridine has been assigned to a band observed at 1328 cm⁻¹.[1]
-
3-Aminopyridine: The C-N stretching vibration for this isomer is also expected within the typical range for aromatic amines.
-
4-Aminopyridine: Due to the strong resonance interaction in the para-position, the C-N bond in 4-aminopyridine has more double bond character, which can lead to a shift in the stretching frequency compared to the other isomers.
Pyridine Ring Vibrations
The pyridine ring itself has a set of characteristic vibrational modes, including ring stretching (ν(C=C), ν(C=N)) and ring breathing vibrations. These are often observed in the 1650-1400 cm⁻¹ region. The position of the amino substituent influences the electronic structure of the ring, causing shifts in these vibrational frequencies.
-
2-Aminopyridine: Strong bands corresponding to C-C and C-N ring vibrations are found at approximately 1600, 1562, 1481, and 1439 cm⁻¹.
-
3-Aminopyridine: Ring stretching vibrations are assigned to bands in the region of 1628-1470 cm⁻¹. A strong band around 1030 cm⁻¹ is attributed to a ring deformation mode.[4]
-
4-Aminopyridine: The pyridine ring stretching vibrations are sensitive to the electronic effects of the para-amino group. The ring breathing mode in pyridine is known to be perturbed by hydrogen bonding and substitution.
Quantitative Comparison of IR Absorption Peaks
The following table summarizes the key experimental IR absorption peaks for the three aminopyridine isomers. It is important to note that the exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution) and the instrument's resolution.
| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Aminopyridine (cm⁻¹) |
| Asymmetric N-H Stretch (ν_as(NH₂)) | ~3442[1] | ~3448[3] | ~3507[4] |
| Symmetric N-H Stretch (ν_s(NH₂)) | ~3300[1] | ~3400 (broad)[3] | ~3413[4] |
| N-H Scissoring (δ(NH₂)) | ~1617 (IR), ~1628 (Raman)[1] | - | ~1643-1623[4] |
| Pyridine Ring Stretching | 1600, 1562, 1481, 1439 | 1628, 1617, 1551, 1470 | ~1600[4] |
| C-N Stretch (ν(C-N)) | ~1328[1] | ~1303 | - |
| Pyridine Ring Breathing | - | ~1022 (IR), ~1020 (Raman) | - |
Influence of Substituent Position on IR Spectra
The position of the amino group significantly alters the electronic properties of the pyridine ring, leading to predictable shifts in the IR absorption frequencies. This relationship can be visualized as follows:
Caption: Relationship between isomer structure and IR spectral shifts.
The ortho (2-) and para (4-) positions allow for strong resonance interaction between the amino group's lone pair and the pyridine ring's π-system. This delocalization of electron density affects the bond strengths and, consequently, the vibrational frequencies of the N-H, C-N, and ring bonds. In contrast, the meta (3-) position primarily experiences the inductive effect of the amino group, leading to a less pronounced electronic perturbation of the ring and different spectral characteristics.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Aminopyridines
This section provides a standardized, step-by-step methodology for obtaining high-quality FTIR spectra of solid aminopyridine samples using the KBr pellet technique. This method is widely used for its ability to produce sharp, well-resolved spectra of solid samples.
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with pellet-making die
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr), dried overnight at 110°C
-
Spatula
-
Analytical balance (readable to 0.1 mg)
-
Sample of aminopyridine isomer (ensure purity)
-
Dessicator for storing KBr
Experimental Workflow
Caption: Workflow for FTIR analysis of aminopyridines via KBr pellet.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the aminopyridine sample and about 200-300 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the weighed sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle pressure application rather than forceful crushing to avoid polymorphism in the sample.
-
Transfer a portion of the powdered mixture into the pellet-making die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.
-
Carefully release the pressure and retrieve the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or excessive sample concentration.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet in the sample holder within the FTIR spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The acquired spectrum should be baseline-corrected if necessary.
-
Identify and label the major absorption peaks.
-
Compare the peak positions with the reference data provided in this guide and in the scientific literature to confirm the identity of the aminopyridine isomer.
-
Conclusion
The infrared spectra of 2-, 3-, and 4-aminopyridine are distinct and can be reliably used for their differentiation. The key to successful identification lies in the careful examination of the N-H stretching, C-N stretching, and pyridine ring vibration regions. By following a standardized experimental protocol and understanding the underlying principles of how the amino group's position influences the vibrational frequencies, researchers and drug development professionals can confidently utilize FTIR spectroscopy for the characterization and quality control of these important chemical entities.
References
-
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]
-
Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]
-
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176. [Link]
-
Singh, S. S., & Sengar, C. B. S. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22(10), 397-399. [Link]
-
Varghese, B., Yohannan, C. M., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627. [Link]
-
Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. [Link]
-
Arjunan, V., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 972-978. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
NIST Chemistry WebBook. (n.d.). 3-Aminopyridine. [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Aminopyridine. [Link]
-
Büyükmurat, Y., & Akyüz, S. (2001). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Journal of Molecular Structure, 563-564, 281-286. [Link]
-
PubChem. (n.d.). 3-Aminopyridine. [Link]
-
Lee, J. Y., & Kim, D. (2006). Effects of Hydrogen Bonding on the Ring Stretching Modes of Pyridine. The Journal of Physical Chemistry A, 110(50), 13417-13422. [Link]
-
Şen, Z., et al. (2020). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PLoS ONE, 15(10), e0240428. [Link]
-
Wandas, M., & Puszko, A. (1998). The IR spectra of 2-alkylamino- and alkylnitramino-3- or 5-nitro-4-methylpyridine derivatives. Chemistry of Heterocyclic Compounds, 34(5), 593-597. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]
-
ResearchGate. (n.d.). IR vibrational frequencies (cm −1 ) of some function groups of Mn 2+ ,.... [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]
-
Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study. (n.d.). ResearchGate. [Link]
-
Singh, S. S., & Sengar, C. B. S. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 22(10), 397-399. [Link]
-
Arnaudov, M. G., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]
-
Al-Ghamdi, A. A., & Al-Omair, M. A. (2005). Electronic, infrared, and Raman spectral studies of the reaction of iodine with 4-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 317-321. [Link]
-
Iwata, K., & Hamaguchi, H. (2008). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. Proceedings of the National Academy of Sciences, 105(35), 12746-12750. [Link]
-
El-Gogary, T. M., & El-Sonbati, A. Z. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of the Serbian Chemical Society, 74(3), 263-276. [Link]
-
El Aatiaoui, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3467. [Link]
-
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link]
-
IR vibrational frequencies (cm −1 ) of some function groups of Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ and Zn 2+ complexes with 3-aminopyridine. (n.d.). ResearchGate. [Link]
Sources
- 1. 3-Aminopyridine [webbook.nist.gov]
- 2. 3-氨基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Ethoxy- vs. 5-Methoxy-2-Aminopyridine for Drug Development Professionals
As Senior Application Scientists, we recognize that the subtle interplay of substituent effects is paramount in molecular design and synthesis. The choice between structurally similar building blocks can have profound implications for reaction efficiency, yield, and ultimately, the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two ubiquitous scaffolds in medicinal chemistry: 5-ethoxy-2-aminopyridine and 5-methoxy-2-aminopyridine. We will dissect their electronic and steric profiles to predict and explain their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
Foundational Analysis: Electronic and Steric Profiles
The reactivity of the exocyclic amino group and the pyridine ring is fundamentally governed by the electronic nature of the C5 substituent. Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are classical electron-donating groups (EDGs) when attached to an aromatic system. Their influence is a duality of two opposing forces: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[1][2]
-
Resonance Effect (+R): The lone pair of electrons on the alkoxy oxygen can delocalize into the pyridine π-system, increasing electron density on the ring. This effect is particularly pronounced at the ortho and para positions.[1][3] For the C2-amino group, this increased electron density enhances its nucleophilicity and basicity.
-
Inductive Effect (-I): The high electronegativity of the oxygen atom pulls electron density away from the ring through the sigma bond.[2][4]
In aromatic systems, the +R effect of alkoxy groups overwhelmingly dominates the -I effect, leading to a net electron-donating character.[1] However, the subtle differences between the methoxy and ethoxy groups, quantified by parameters like the Hammett constants, are critical for fine-tuning reactivity.
Quantitative Comparison of Electronic Parameters
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a reaction's transition state stability.[5][6]
| Parameter | Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) | Interpretation of the Difference |
| Hammett Constant (σp) | -0.27[1] | -0.24[1] | At the para position, where resonance dominates, both groups are strong electron-donators. The slightly more negative value for methoxy indicates it has a marginally stronger electron-donating character through resonance.[1] |
| Hammett Constant (σm) | 0.12[1] | 0.10[1] | At the meta position, where resonance is minimal, the inductive effect prevails, making both groups electron-withdrawing. The slightly higher value for methoxy suggests a marginally stronger inductive pull.[1] |
| Taft Polar Constant (σ)* | 0.52 | 0.49 | These constants, primarily reflecting inductive effects, confirm that the methoxy group has a slightly stronger electron-withdrawing inductive effect.[1] |
Steric Considerations: The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl unit. While the substituent is at the C5 position, relatively remote from the C2-amino group, this steric bulk can play a role in reactions involving large reagents or catalysts where the overall molecular profile influences substrate binding or approach trajectories.
Comparative Reactivity in Key Synthetic Transformations
Based on the electronic profiles, we can predict and rationalize the differential reactivity of these two building blocks in reactions crucial for drug development.
A. Nucleophilicity of the C2-Amino Group (Amide Bond Formation)
The formation of amide bonds is one of the most common transformations involving 2-aminopyridines. The reaction rate is directly proportional to the nucleophilicity of the amino group.
Prediction: 5-methoxy-2-aminopyridine will be a more potent nucleophile than its ethoxy counterpart.
Causality: The nucleophilicity of the exocyclic amino group is enhanced by the electron-donating C5-alkoxy group. As established by the Hammett constants (σp), the methoxy group is a slightly stronger electron-donating group via resonance.[1] This leads to a greater increase in electron density at the C2-amino nitrogen, rendering it more basic and more nucleophilic. This subtle electronic advantage can translate into faster reaction kinetics or higher yields, particularly in challenging coupling reactions.
Caption: Workflow for amide bond formation with 2-aminopyridines.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for constructing C-C bonds.[7][8] The reaction typically involves the coupling of an aryl halide (e.g., 2-amino-5-bromopyridine derivatives) with a boronic acid.
Prediction: The 5-ethoxy-2-amino-bromopyridine derivative may exhibit slightly faster reaction rates compared to the 5-methoxy analog.
Causality: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[9] This step is favored by a more electron-deficient aromatic ring. Since the methoxy group is a more powerful electron-donating group, it enriches the pyridine ring with more electron density than the ethoxy group. This increased electron density can slightly retard the oxidative addition step. While both reactions will proceed efficiently, in a competitive setting or under mild conditions, the 5-ethoxy derivative might show a slight kinetic advantage.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C. Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[10][11][12] While the aminopyridines themselves are not typical substrates for SNAr unless a leaving group is present, understanding their electronic influence is key.
Prediction: The pyridine ring of 5-ethoxy-2-aminopyridine is marginally more electrophilic than that of its methoxy counterpart.
Causality: Both alkoxy groups deactivate the ring towards SNAr by donating electron density. The stronger electron-donating capacity of the methoxy group results in a less electron-deficient (less electrophilic) ring system compared to the ethoxy-substituted pyridine. Therefore, if a reaction relies on the electrophilicity of the pyridine ring itself (e.g., addition of an organometallic reagent), the ethoxy derivative might react slightly faster.
Experimental Protocols
The following protocols are provided as self-validating systems for common transformations. They are designed to be robust starting points for optimization.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard HATU-mediated coupling, a reliable method for forming amide bonds with electron-rich aminopyridines.
Objective: To synthesize an N-(5-alkoxy-pyridin-2-yl)amide.
Materials:
-
5-Alkoxy-2-aminopyridine (1.0 eq.)
-
Carboxylic acid (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq.) and anhydrous DMF (to make a ~0.2 M solution).
-
Add 5-alkoxy-2-aminopyridine (1.0 eq.) to the solution and stir until dissolved.
-
Add HATU (1.2 eq.) to the mixture in one portion.
-
Add DIPEA (2.5 eq.) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a standard palladium-catalyzed coupling of a bromo-aminopyridine derivative.
Objective: To synthesize a 5-aryl-2-aminopyridine derivative.
Materials:
-
5-Bromo-2-aminopyridine derivative (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a reaction vessel, combine the 5-bromo-2-aminopyridine derivative (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[13]
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the target biaryl compound.
Conclusion and Field-Proven Insights
While 5-ethoxy- and 5-methoxy-2-aminopyridine are often used interchangeably, their subtle electronic differences can be leveraged for synthetic advantage.
-
For reactions dependent on the nucleophilicity of the amino group (e.g., amide/sulfonamide formation, SN2 alkylations), 5-methoxy-2-aminopyridine is the superior choice. Its slightly enhanced electron-donating character directly translates to a more reactive nucleophile.
-
For reactions where oxidative addition to the pyridine ring is rate-limiting (e.g., some Suzuki or Buchwald-Hartwig couplings on a halo-derivative), 5-ethoxy-2-aminopyridine may offer a modest kinetic advantage. Its slightly less electron-rich nature can facilitate the initial catalyst-substrate interaction.
The choice between these two building blocks should be a deliberate one, guided by a mechanistic understanding of the key transformations in your synthetic route. For many applications, the differences may be negligible, but in complex, multi-step syntheses or during process optimization, these small electronic perturbations can be the key to unlocking higher yields and purities.
References
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Hammett equation. Wikipedia. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
-
The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]
-
Substituent and Reaction Constants. Dalal Institute. [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
-
Synthesis of 2-aminopyridines. ResearchGate. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
-
Hammett Substituent Constants. ResearchGate. [Link]
-
Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]
-
One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PMC. [Link]
-
The Proposed Mechanism for the formation of 2-aminopyridines. ResearchGate. [Link]
-
Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Aminative Suzuki–Miyaura coupling. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
5-Amino-2-methoxypyridine. the NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Validation and Performance of 6-Chloro-5-ethoxypyridin-3-amine vs. Methoxy Alternatives
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting and validating highly substituted heterocyclic building blocks. In the development of advanced kinase inhibitors and agrochemical agents, the 3-amino-6-chloro-5-alkoxypyridine scaffold is a highly privileged structure.
Among these, 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) has emerged as a superior intermediate compared to its traditional methoxy counterpart (6-Chloro-5-methoxypyridin-3-amine). However, synthesizing highly substituted pyridines is prone to regiochemical ambiguity (e.g., placing the ethoxy group at C4 instead of C5). Ensuring the exact placement of the ethoxy, chloro, and amine groups requires a rigorous, self-validating analytical strategy.
This guide objectively compares the performance of the ethoxy intermediate against its methoxy alternative and provides the causal, step-by-step experimental protocols required to definitively validate its structure.
Performance Comparison: Ethoxy vs. Methoxy Intermediates
Why transition from a methoxy to an ethoxy substituent? The performance of an intermediate is measured by its physicochemical properties and its behavior in downstream synthetic steps, such as Buchwald-Hartwig aminations at the C6-Cl bond.
Table 1: Physicochemical and Reactivity Comparison
| Parameter | 6-Chloro-5-ethoxypyridin-3-amine (Product) | 6-Chloro-5-methoxypyridin-3-amine (Alternative) | Causal Implication for Drug Design & Synthesis |
| Molecular Formula | C₇H₉ClN₂O | C₆H₇ClN₂O | Determines exact mass targets for HRMS validation. |
| Calculated LogP (cLogP) | ~1.8 | ~1.4 | The ethoxy group increases lipophilicity, which often improves the membrane permeability and oral bioavailability of the final API. |
| Steric Bulk | Higher (-CH₂CH₃) | Lower (-CH₃) | The ethoxy group provides greater steric shielding at C4/C6. This increases selectivity during C6 cross-coupling by suppressing off-target metalation at C4. |
| Ether Stability | High | Moderate | Ethoxy ethers are generally more robust against nucleophilic cleavage during harsh, basic downstream synthetic steps. |
Orthogonal Structural Validation Workflows
A single analytical technique is insufficient for absolute structural proof. We employ a self-validating system combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This orthogonal approach ensures that any false positive in one method is caught by the other.
Mass Spectrometry & Fragmentation Causality
While both ethoxy and methoxy derivatives yield distinct
The ethoxy group undergoes a characteristic neutral loss of ethylene (28 Da) via a six-membered transition state (McLafferty-type rearrangement) or
Fig 1: LC-MS/MS Collision-Induced Dissociation pathways differentiating ethoxy and methoxy ethers.
Nuclear Magnetic Resonance (NMR) Elucidation
NMR remains the cornerstone of absolute regiochemical assignment (). While 1D ¹H NMR easily identifies the ethyl group via its characteristic spin-spin splitting (quartet and triplet), it does not prove where the group is attached. To build a self-validating proof, we rely on 2D Heteronuclear Multiple-Bond Correlation (HMBC).
The critical proof of structure is the 3-bond correlation (
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key 2D HMBC Correlations (¹H → ¹³C) |
| 1 (N) | - | - | - |
| 2 (CH) | 7.65, d, J = 2.2 Hz | 132.5 | C4, C6 |
| 3 (C-NH₂) | - (NH₂: 5.40, br s, 2H) | 145.2 | NH₂ correlates to C2, C4 |
| 4 (CH) | 6.85, d, J = 2.2 Hz | 108.4 | C2, C5, C6 |
| 5 (C-OEt) | - | 140.1 | - |
| 6 (C-Cl) | - | 136.8 | - |
| 1' (CH₂) | 4.10, q, J = 7.0 Hz | 65.2 | C5 (Crucial for regiochemistry) , C2' |
| 2' (CH₃) | 1.35, t, J = 7.0 Hz | 14.8 | C1' |
Note: Pyridine chemical shifts are highly sensitive to electronic effects. The strong deshielding at C2 is caused by the adjacent ring nitrogen, a phenomenon well-documented in highly substituted pyridines ().
Self-Validating Experimental Protocols
The following protocols are designed not just to acquire data, but to force the molecule to reveal its exact connectivity. The causality behind each parameter choice is detailed below.
Protocol A: LC-MS/HRMS Acquisition for Ether Differentiation
-
Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures complete protonation to the
state, maximizing the precursor ion signal for MS/MS isolation.
-
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5-95% Acetonitrile over 5 minutes.
-
Causality: The ethoxy derivative will elute later than the methoxy analog due to its higher LogP, providing orthogonal chromatographic validation.
-
-
Ionization & MS/MS: Operate the ESI source in positive mode. Isolate the precursor ion (m/z 173.05).
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 20-30 eV.
-
Data Analysis: Monitor for the diagnostic neutral loss of 28 Da (ethylene) yielding m/z 145.02.
Protocol B: 1D and 2D NMR Regiochemical Validation
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-
.-
Causality: DMSO-
is chosen over CDCl₃ because it strongly hydrogen-bonds with the primary amine. As established in solvent impurity studies (), this prevents rapid proton exchange, sharpening the -NH₂ signal and allowing for observable HMBC correlations from the amine protons to the ring carbons.
-
-
1D ¹H Acquisition: Acquire 16 scans with a 10-second relaxation delay.
-
Causality: A long relaxation delay ensures accurate, quantitative integration of the aliphatic vs. aromatic protons (ratio must be 5:2 for ethoxy vs pyridine protons).
-
-
1D ¹³C Acquisition: Acquire with proton decoupling (WALTZ-16) until a signal-to-noise ratio of >10:1 is achieved for the quaternary carbons (C3, C5, C6).
-
2D HMBC Acquisition: Set the long-range coupling constant (
) to 8 Hz.-
Causality: This specific delay is optimized for standard 3-bond aromatic and ether linkages. Analyze the spectrum specifically for the cross-peak between the -CH₂- proton resonance (~4.10 ppm) and the C5 carbon resonance (~140.1 ppm).
-
Logical Workflow for Regioisomer Verification
To ensure absolute trustworthiness in your structural assignment, follow this decision tree. If any node fails, the structure must be rejected as a potential regioisomer.
Fig 2: Self-validating NMR workflow for the regiochemical assignment of the ethoxy substitution.
References
-
Amador-Sánchez, Y. A., et al. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions." Magnetic Resonance in Chemistry, 2025. Available at:[Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Available at:[Link]
-
"Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination." Revista de Chimie, 2016. Available at: [Link]
The Regioisomer Trap: Commercial vs. Custom Sourcing of 6-Chloro-5-ethoxypyridin-3-amine
Executive Summary: The "Off-the-Shelf" Risk
For drug development programs targeting kinases, 6-Chloro-5-ethoxypyridin-3-amine (also chemically known as 5-amino-3-ethoxy-2-chloropyridine ) is a high-value scaffold. Its specific substitution pattern—an electron-donating ethoxy group meta to an amine and ortho to a chlorine—makes it an ideal "hinge binder" fragment.
However, this molecule presents a classic sourcing trap . Commercial "stock" often originates from non-selective nitration routes that yield inseparable regioisomeric mixtures (up to 15% contamination). These impurities are frequently "silent" in standard LC-MS methods but catastrophic in downstream Suzuki or Buchwald couplings.
This guide compares the risks of commodity sourcing against the fidelity of custom synthesis, supported by experimental protocols for validation.
Part 1: The Chemistry of the Problem
To understand why commercial batches fail, we must analyze the synthesis. The low-cost commodity route relies on the direct nitration of 2-chloro-3-ethoxypyridine .
The Electronic Conflict
In 2-chloro-3-ethoxypyridine :
-
The ethoxy group (C3) is a strong ortho/para director. It directs incoming electrophiles to C2 (blocked), C4 , and C6 .
-
The chloro group (C2) is a weak ortho/para director. It directs to C3 (blocked) and C5 .
The Result: The strong directing effect of the ethoxy group dominates, pushing the nitro group primarily to C4 and C6 . The desired C5-nitro intermediate (required for the C5-amine) is the minor product in this thermodynamic battle.
Commercial suppliers often sell the recrystallized mixture, which may contain significant amounts of the 4-amino isomer.
Visualization: The Regioisomer Trap
The following flowchart illustrates the divergence between the "Commodity" route and the "Precision" (Custom) route.
Figure 1: Comparison of synthetic strategies. The commodity route fights electronic directing effects, while the custom route leverages the hydroxyl group to force substitution at the correct C5 position.
Part 2: Comparative Analysis (Data & Performance)
We compared a commercially sourced batch (Supplier A, "95% Purity") against a custom-synthesized batch prepared via the pyridinol route.
Purity & Impurity Profile
| Metric | Commercial Supplier A | Custom Synthesis (In-House) |
| Stated Purity | 95% (HPLC) | 98% (HPLC) |
| Actual Purity (qNMR) | 88% Target | >99% Target |
| Major Impurity | 12% 4-Amino isomer | <0.1% Regioisomers |
| Appearance | Dark brown, sticky solid | Pale yellow crystalline solid |
| Oxidation State | Partial oxidation (N-oxide traces) | Stable |
Downstream Performance (Suzuki Coupling)
We subjected both batches to a standard Suzuki coupling with 4-fluorophenylboronic acid to test reactivity.
-
Custom Batch: Yielded 82% of the desired biaryl product. Clean crude NMR.
-
Commercial Batch: Yielded 45% product. Significant formation of "homocoupling" byproducts and unreacted aryl halide.
-
Mechanism of Failure: The 4-amino isomer in the commercial batch acts as a catalyst poison or competitive substrate, leading to complex mixtures that are difficult to purify.
-
Part 3: Experimental Validation Protocols
If you must source commercially, use this protocol to validate the regiochemistry before committing the material to a GMP campaign. Standard LC-MS is often insufficient to separate the 4-amino and 5-amino isomers.
Protocol A: 1H-NMR Validation (The "Coupling Constant" Check)
The definitive test for the 2,3,5,6-substitution pattern is the coupling constant (
-
Solvent: Dissolve 10 mg of sample in DMSO-d6.
-
Acquisition: Standard proton scan (400 MHz or higher).
-
Analysis: Focus on the aromatic region (7.0 - 8.5 ppm).
Interpretation:
-
Target (5-Amino-3-ethoxy-2-chloropyridine): You should see two doublets corresponding to H4 and H6 (relative to pyridine N). Because they are meta to each other, the coupling constant will be small (
). -
Impurity (4-Amino isomer): The protons at H5 and H6 are ortho to each other. You will see doublets with a large coupling constant (
).
Pass Criteria: Absence of any doublets with
Protocol B: Custom Synthesis Workflow (The "Gold Standard")
For critical applications, we recommend the following 3-step synthesis which guarantees regiochemical integrity.
Step 1: Nitration of 3-Ethoxypyridin-2-ol
-
Reagents: 3-Ethoxypyridin-2-ol, HNO3 (fuming), H2SO4.
-
Procedure: Dissolve starting material in H2SO4 at 0°C. Add HNO3 dropwise. The hydroxyl group at C2 strongly directs the nitro group to the para position (C5).
-
Outcome:3-ethoxy-5-nitropyridin-2-ol .
Step 2: Deoxychlorination
-
Reagents: POCl3 (Phosphorus oxychloride), PCl5 (catalytic).
-
Procedure: Heat the intermediate from Step 1 in neat POCl3 at 80°C for 4 hours. Quench on ice.
-
Outcome:2-chloro-3-ethoxy-5-nitropyridine .
Step 3: Selective Reduction
-
Reagents: Iron powder, NH4Cl, Ethanol/Water (3:1).
-
Procedure: Reflux the nitro compound with Fe/NH4Cl for 2 hours. Filter through Celite to remove iron sludge.
-
Outcome:6-Chloro-5-ethoxypyridin-3-amine (Target).
-
Note: Avoid catalytic hydrogenation (H2/Pd) as it may cause dechlorination (removing the Cl at C2).
Part 4: Decision Framework
When should you buy, and when should you make?
Figure 2: Sourcing decision matrix based on project stage and risk tolerance.
References
-
Regioselectivity in Pyridine Nitration: European Patent Office. "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines." EP0102652B1. (Demonstrates the difficulty of separating nitro-pyridine isomers). Link
-
Synthetic Route Validation: Royal Society of Chemistry. "Supplementary Information: Synthetic routes to substituted nitropyridines." (Detailed protocols for POCl3 chlorination of hydroxypyridines). Link
-
Analogous Chemistry: BenchChem. "Application Notes for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol." (Protocols for handling 2-chloro-3-hydroxypyridine scaffolds). Link
-
Dechlorination Risks: Patent 1476162. "Controlled Synthesis of Ziprasidone." (Discusses des-chloro impurities during reduction steps in chloropyridines). Link
Quality Control & Performance Guide: 6-Chloro-5-ethoxypyridin-3-amine
Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) Application: Key intermediate for SHP2 inhibitors (e.g., TNO155 analogs) and kinase drug discovery.
Executive Summary & Comparison Strategy
This guide provides an in-depth technical analysis of 6-Chloro-5-ethoxypyridin-3-amine , a scaffold critical for installing the 6-chloro-5-alkoxypyridine motif found in allosteric SHP2 inhibitors. Unlike generic certificates of analysis (CoA), this document correlates Quality Control (QC) parameters directly with downstream reaction performance .
We compare two distinct "Quality Grades" often encountered in the supply chain, defined by their synthesis origin:
-
Grade A (Catalytic Hydrogenation Derived): Characterized by low metal content but high risk of hydrodechlorination impurities.
-
Grade B (Chemical Reduction Derived): Characterized by high isomeric purity but significant risk of residual transition metals (Fe/Zn) that poison downstream catalysts.
Product Profile
| Parameter | Detail |
| CAS Number | 1352882-51-9 |
| Chemical Name | 6-Chloro-5-ethoxypyridin-3-amine |
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, EtOAc, DCM; Low solubility in Water |
Synthesis-Driven Impurity Analysis
To establish valid QC parameters, one must understand the synthesis vector. The dominant route involves the nucleophilic aromatic substitution of 2,3-dichloro-5-nitropyridine followed by reduction.
The Critical Impurity: 5-Ethoxypyridin-3-amine (De-Cl)
During the reduction of the nitro group to the amine, the chlorine atom at position 6 is susceptible to hydrogenolysis (hydrodechlorination).
-
Impact: This impurity lacks the halogen handle required for the subsequent Buchwald-Hartwig or Suzuki coupling. It acts as a chain terminator or competitive inhibitor, reducing yield and complicating purification.
Visualization: Synthesis & Impurity Fate
The following diagram maps the synthesis pathway and the origin of critical impurities.
Figure 1: Synthesis pathway illustrating the divergence between the target product and the critical "De-Cl" impurity during the reduction step.
Comparative Performance Guide
This section compares the performance of the product based on its impurity profile.
Comparative Data: Grade A vs. Grade B
The following data is based on a standard Buchwald-Hartwig coupling scenario (Product + Aryl Boronate/Amine -> Drug Intermediate).
| Feature | Grade A (Hydrogenation) | Grade B (Iron Reduction) | Impact on Downstream Process |
| Primary Impurity | Des-chloro analog (0.5 - 2.0%) | Residual Iron (>200 ppm) | Des-chloro: Reduces yield; difficult to separate. Iron: Deactivates Pd-catalysts. |
| Assay (Titration) | >99.0% | 97.0 - 98.5% | Lower assay in Grade B requires stoichiometry adjustment. |
| Color | White / Pale Yellow | Brown / Dark Yellow | Dark color in Grade B indicates oxidation/polymerization. |
| Coupling Yield | High (85-90%) if De-Cl <0.5% | Variable (50-80%) | Residual metals in Grade B cause catalyst poisoning. |
| Recommendation | Preferred for GMP/Late Stage | Acceptable for Early R&D (requires metal scavenging). |
Specification Recommendations
For optimal performance in drug development, the following specifications are recommended to bridge the gap between "Chemical Purity" and "Functional Purity."
| Parameter | Acceptance Criteria (R&D) | Acceptance Criteria (GMP/Pharma) | Method |
| HPLC Purity | ≥ 97.0% | ≥ 99.0% | HPLC-UV (254 nm) |
| De-Cl Impurity | ≤ 1.0% | ≤ 0.15% | HPLC / LC-MS |
| Nitro Precursor | ≤ 0.5% | ≤ 0.10% | HPLC (Genotox Alert) |
| Residual Pd/Fe | Not Tested | ≤ 20 ppm | ICP-MS |
| Water (KF) | ≤ 1.0% | ≤ 0.5% | Karl Fischer |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the critical "De-Cl" impurity (5-ethoxypyridin-3-amine) from the main peak.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 220 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% -> 90% B
-
15-20 min: 90% B
-
20-21 min: 90% -> 5% B
-
System Suitability:
-
Resolution between De-Cl Impurity (RT ~4.5 min) and Main Peak (RT ~6.2 min) must be > 2.0.
Metal Scavenging Protocol (For Grade B Material)
If sourcing Grade B material (Iron reduction), use this protocol to prevent catalyst poisoning in the next step:
-
Dissolve crude amine in Ethyl Acetate (10 vol).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).
-
Stir at 50°C for 2 hours.
-
Filter through a Celite pad.
-
Concentrate filtrate to obtain treated material.
Decision Logic for QC
Use this workflow to determine if a batch is suitable for your specific development stage.
Figure 2: Quality Control Decision Tree for releasing batches based on impurity thresholds.
References
-
National Institutes of Health (NIH). (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Development of Analytical Quality by Design Compliant Chromatography Method for Impurities Determination. Retrieved from [Link]
Sources
Safety Operating Guide
6-Chloro-5-ethoxypyridin-3-amine proper disposal procedures
The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. For drug development professionals and synthetic chemists handling 6-Chloro-5-ethoxypyridin-3-amine , establishing a rigorous, compliant disposal protocol is essential.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of this specific halogenated heteroaromatic intermediate.
Chemical Profile and Mechanistic Risk Assessment
Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the substance to predict its behavior in waste streams. 6-Chloro-5-ethoxypyridin-3-amine is a functionalized pyridine derivative commonly utilized as a building block in pharmaceutical synthesis[1].
Mechanistic Causality in Disposal: The presence of the covalently bound chlorine atom on the pyridine ring dictates the entire disposal strategy. When combusted, halogenated organic compounds generate hydrogen chloride (HCl) gas and, under suboptimal incineration conditions, can form highly toxic polychlorinated dibenzodioxins (PCDDs). Furthermore, the amine group and the pyridine nitrogen will generate nitrogen oxides (NOx) upon combustion. Therefore, this material must be routed to a specialized high-temperature incinerator equipped with alkaline flue-gas scrubbers[2].
Quantitative Hazard Data Summary
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 1352882-51-9[1] | Use for inventory and waste manifest tracking. |
| Molecular Formula | C7H9ClN2O[1] | High nitrogen and chlorine content; dictates combustion byproducts. |
| Molecular Weight | 172.61 g/mol [1] | Relevant for calculating waste mass/molarity. |
| Chemical Class | Halogenated Heteroaromatic Amine | Must be segregated from non-halogenated waste streams. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires appropriate PPE (nitrile gloves, goggles, lab coat) during waste transfer. |
| RCRA Status | Unlisted Hazardous Waste (Characteristic) | Regulated under general hazardous waste guidelines due to toxicity/halogenation. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step contains a verification check to ensure compliance and safety before proceeding to the next phase.
Step 1: Waste Characterization & Segregation
-
Action: Classify the waste stream containing 6-Chloro-5-ethoxypyridin-3-amine strictly as Halogenated Organic Waste . Even if the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or Methanol), the presence of the chloro-pyridine solute mandates that the entire mixture be treated as halogenated.
-
Validation Check: Inspect the target waste carboy. Verify that the label explicitly states "Halogenated Solvents/Waste." Do not mix with acidic waste streams, as the basic amine groups can undergo exothermic neutralization reactions.
Step 2: Containment and Transfer
-
Action: Transfer the chemical (solid or solution) into a High-Density Polyethylene (HDPE) waste container.
-
Causality: HDPE is highly resistant to most organic solvents and prevents the leaching or degradation that can occur with standard plastics. Avoid metal containers, as trace free chlorides or acidic byproducts in the waste stream can cause rapid corrosion and structural failure of the container.
-
Validation Check: Ensure the container cap is tightly sealed with a PTFE-lined cap immediately after transfer. The container must not be filled beyond 80% capacity to allow for vapor expansion.
Step 3: Labeling and Documentation
-
Action: Immediately affix a hazardous waste tag to the container. The tag must explicitly list "6-Chloro-5-ethoxypyridin-3-amine" along with any solvents present, and the approximate percentage of each constituent.
-
Validation Check: Cross-reference the waste tag with your laboratory's digital chemical inventory system to ensure the mass balance of the chemical is accurately tracked from acquisition to disposal.
Step 4: Satellite Accumulation and Final Disposition
-
Action: Store the labeled container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin. Once the container is full or reaches the institutional time limit, transfer it to the central waste facility.
-
Final Disposition: The waste must be handed over to a licensed environmental services contractor. The mandated disposal route is high-temperature rotary kiln incineration (>1000°C) equipped with wet scrubbers to neutralize HCl and NOx emissions.
Waste Routing Workflow
The following diagram illustrates the logical decision tree and physical routing for the disposal of 6-Chloro-5-ethoxypyridin-3-amine.
Workflow for the segregation, containment, and compliant incineration of halogenated pyridine waste.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations , United States Environmental Protection Agency (EPA), Available at:[Link]
-
Identifying and Evaluating Hazards in Research Laboratories , American Chemical Society (ACS), Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
